Product packaging for Mniopetal A(Cat. No.:CAS No. 158760-98-6)

Mniopetal A

Cat. No.: B12791386
CAS No.: 158760-98-6
M. Wt: 508.6 g/mol
InChI Key: AXAFCVAELSOPHP-BMILKMJHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mniopetal A is a natural compound offered for Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any other clinical use . This compound is of significant research interest in early-stage drug discovery and pharmacological profiling. Researchers can utilize this compound to investigate its potential mechanisms of action (MOA), which may include specific biochemical interactions with molecular targets such as enzymes or receptors . Its application is valuable in several key research areas: Drug Discovery: Serving as a lead compound for the identification and optimization of new therapeutic agents. Mechanism of Action Studies: Elucidating the specific biochemical pathways and molecular targets through which it exerts its effects. Infectious Disease Research: Profiling its activity against a range of bacterial pathogens, including multi-drug resistant strains, to explore novel anti-infective strategies . Biofilm Research: Investigating its potential to prevent biofilm formation or disrupt pre-formed biofilms, which is crucial for addressing chronic infections . Please note that the specific chemical structure, molecular formula, and detailed pharmacological data for this compound should be verified from authoritative chemical databases and the primary scientific literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O9 B12791386 Mniopetal A CAS No. 158760-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158760-98-6

Molecular Formula

C27H40O9

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate

InChI

InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1

InChI Key

AXAFCVAELSOPHP-BMILKMJHSA-N

Isomeric SMILES

CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Mniopetal A from Mniopetalum sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary scientific literature detailing the specific isolation protocol for Mniopetal A from Mniopetalum sp. could not be located through extensive searches. Consequently, this guide provides a generalized, hypothetical protocol based on established methods for the isolation of drimane sesquiterpenoids from fungal sources. The quantitative data, specific reagents, and conditions presented herein are illustrative and should be adapted based on experimental observations.

Introduction

This compound is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Drimane sesquiterpenoids isolated from various fungal species have demonstrated a range of effects, including antifungal, antibacterial, and cytotoxic properties. This technical guide outlines a comprehensive and systematic approach to the isolation and purification of this compound from the basidiomycete Mniopetalum sp. The methodologies described are designed to provide a robust framework for researchers in natural product chemistry and drug discovery.

Fermentation and Cultivation of Mniopetalum sp.

The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing organism. Optimization of fermentation parameters is a critical first step to ensure a sufficient yield of the target compound.

Culture Media and Conditions

A variety of liquid and solid media can be employed for the cultivation of Mniopetalum sp. The choice of medium can significantly influence the metabolic profile of the fungus.

Table 1: Suggested Fermentation Media

Media ComponentConcentration (g/L)
Yeast Malt (YM) Broth
Yeast Extract4.0
Malt Extract10.0
Dextrose4.0
Potato Dextrose (PD) Broth
Potato Infusion200.0 (from)
Dextrose20.0
Fermentation Protocol
  • Inoculation: Inoculate a suitable liquid medium with a mycelial slurry of Mniopetalum sp. from a fresh agar plate.

  • Incubation: Incubate the culture flasks on a rotary shaker at approximately 120-150 rpm and a controlled temperature of 22-25 °C.

  • Monitoring: Monitor the growth and secondary metabolite production over time (typically 14-28 days) by analyzing small aliquots of the culture broth using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

The extraction process is designed to efficiently remove the desired secondary metabolites from the fungal biomass and culture medium.

Experimental Protocol
  • Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

  • Mycelial Extraction: Macerate the mycelium and extract exhaustively with a suitable organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent, typically EtOAc.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate the compound of interest from other metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of a fungal sesquiterpenoid.

G cluster_0 Extraction cluster_1 Initial Fractionation cluster_2 Purification of Active Fraction cluster_3 Final Purification Fermentation_Broth Fermentation Broth of Mniopetalum sp. Crude_Extract Crude Organic Extract Fermentation_Broth->Crude_Extract Solvent Extraction VLC Vacuum Liquid Chromatography (VLC) (Silica Gel, Step Gradient) Crude_Extract->VLC Fractions Fractions (A-E) VLC->Fractions Active_Fraction Bioactive Fraction (e.g., Fraction C) CC Column Chromatography (Silica Gel, Gradient Elution) Active_Fraction->CC Subfractions Subfractions (C1-C5) CC->Subfractions Target_Subfraction Target Subfraction (e.g., C3) HPLC Preparative HPLC (C18, Isocratic/Gradient) Target_Subfraction->HPLC Pure_Mniopetal_A Pure this compound HPLC->Pure_Mniopetal_A

Caption: Generalized workflow for the isolation of this compound.

Detailed Protocols
  • Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica gel 60.

    • Mobile Phase: A step gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol.

    • Procedure: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the VLC column. Elute with the solvent gradient and collect fractions based on TLC analysis.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (finer mesh size than VLC).

    • Mobile Phase: A gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol system, optimized based on the TLC profile of the active fraction from VLC.

    • Procedure: Apply the concentrated active fraction to the column and elute with the solvent gradient, collecting small fractions.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for sesquiterpenoids.

    • Mobile Phase: An isocratic or gradient system of water and acetonitrile (ACN) or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).

Structure Elucidation

The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation

TechniquePurposeExpected Information
Mass Spectrometry (MS) Determination of molecular weight and formula.Provides the m/z value of the molecular ion, which helps in determining the elemental composition.
¹H NMR Determination of the proton environment.Shows the number of different types of protons, their chemical shifts, and coupling patterns.
¹³C NMR Determination of the carbon skeleton.Indicates the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
2D NMR (COSY, HSQC, HMBC) Elucidation of connectivity.Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.
Infrared (IR) Spectroscopy Identification of functional groups.Reveals the presence of characteristic functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
Optical Rotation Determination of stereochemistry.Measures the rotation of plane-polarized light, which is crucial for determining the absolute configuration of chiral centers.

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by this compound are not detailed in the available literature, drimane sesquiterpenoids are known to exhibit a variety of biological activities. A generalized logical relationship for investigating the bioactivity of a novel compound is presented below.

G Compound Pure this compound Screening Initial Bioactivity Screening (e.g., Antifungal, Cytotoxicity) Compound->Screening Hit Identification of a 'Hit' (Significant Activity) Screening->Hit Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Target_ID Target Identification MoA->Target_ID

Caption: Logical workflow for bioactivity assessment.

Conclusion

The isolation of this compound from Mniopetalum sp. presents a valuable opportunity for the discovery of novel bioactive compounds. The successful implementation of the generalized protocol described in this guide, followed by rigorous spectroscopic analysis and biological evaluation, will be essential for advancing our understanding of this promising natural product. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent.

Mniopetal A: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a naturally occurring drimane sesquiterpenoid isolated from a Canadian species of the basidiomycete fungus Mniopetalum.[1][2] This compound is part of a larger family of structurally related molecules known as the mniopetals, which have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known biological activities of this compound, including its antiviral, antimicrobial, and cytotoxic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Antiviral Activity: Inhibition of Reverse Transcriptases

The most prominent biological activity of this compound is its ability to inhibit viral reverse transcriptases (RTs).[1][2] Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV). By inhibiting this enzyme, this compound can effectively block the viral replication cycle.

Quantitative Data: Reverse Transcriptase Inhibition

The inhibitory activity of this compound has been quantified against the reverse transcriptases of several retroviruses. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (µg/mL)IC50 (µM)
HIV-1 Reverse Transcriptase510.9
Avian Myeloblastosis Virus (AMV) RT12.2
Moloney Murine Leukemia Virus (M-MuLV) RT12.2

Table 1: Inhibitory activity of this compound against various reverse transcriptases.

Experimental Protocol: Reverse Transcriptase Assay

The following protocol outlines the general methodology used to determine the inhibitory activity of this compound against viral reverse transcriptases.

Objective: To quantify the inhibition of viral reverse transcriptase activity by this compound.

Materials:

  • Purified recombinant reverse transcriptase (HIV-1, AMV, or M-MuLV)

  • This compound

  • Reaction buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a non-ionic detergent)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, template-primer, and the viral reverse transcriptase.

  • This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • The reaction is initiated by the addition of the radiolabeled deoxynucleoside triphosphate.

  • The mixture is incubated at the optimal temperature for the specific reverse transcriptase (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.

  • The precipitated DNA is collected by filtration through glass fiber filters.

  • The filters are washed with TCA and ethanol to remove unincorporated nucleotides.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The percentage of inhibition at each concentration of this compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_RT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Reaction Buffer Template-Primer [³H]dTTP Mix Combine Reagents, Enzyme & Inhibitor Reagents->Mix Enzyme Reverse Transcriptase Enzyme->Mix Inhibitor This compound Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (TCA) Incubate->Stop Filter Filter & Wash Stop->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate

Workflow for the Reverse Transcriptase Inhibition Assay.

Cytotoxic Activity

In addition to its antiviral effects, this compound has been shown to exhibit cytotoxic properties against various cell lines.[1][2] This suggests potential applications in oncology research, although further investigation is required to determine its selectivity for cancer cells over healthy cells.

Quantitative Data: Cytotoxicity

The cytotoxic activity of this compound is presented in the table below as IC50 values.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)
L1210Murine leukemia510.9
HeLaHuman cervical carcinoma1021.8
BHK-21Baby hamster kidney2043.5

Table 2: Cytotoxic activity of this compound against various cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50%.

Materials:

  • Cultured cell lines (e.g., L1210, HeLa, BHK-21)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells containing medium with vehicle (e.g., DMSO) and without cells (blank) are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

  • The percentage of cell viability at each concentration of this compound is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seed Seed Cells in 96-well Plate Adhere Allow Adherence Seed->Adhere Treat Add this compound at various concentrations Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

This compound also demonstrates a broad spectrum of antimicrobial activity against various fungi and bacteria.[1][2]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MIC) of this compound against a panel of microorganisms are detailed below.

MicroorganismTypeMIC (µg/mL)
Nematospora coryliFungus1
Saccharomyces cerevisiaeFungus5
Mucor mieheiFungus5
Paecilomyces variotiiFungus10
Aspergillus ochraceusFungus>100
Penicillium notatumFungus>100
Bacillus subtilisBacteria20
Bacillus brevisBacteria50
Escherichia coliBacteria>100
Salmonella typhimuriumBacteria>100

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against various fungi and bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following protocol describes the broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains (fungi and bacteria)

  • Appropriate liquid growth medium (e.g., Sabouraud dextrose broth for fungi, Mueller-Hinton broth for bacteria)

  • This compound

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • A serial dilution of this compound is prepared in the appropriate growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive control wells (microorganism in medium without inhibitor) and negative control wells (medium only) are included.

  • The plates are incubated under appropriate conditions (e.g., 28°C for fungi, 37°C for bacteria) for a specified time (e.g., 24-72 hours).

  • After incubation, the plates are examined for microbial growth (turbidity). This can be done visually or by measuring the optical density at 600 nm with a microplate reader.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental_Workflow_Antimicrobial_Assay cluster_setup Plate Setup cluster_incubation Incubation cluster_readout Readout Dilute Serial Dilution of This compound Inoculate Inoculate with Microorganism Dilute->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Workflow for the Broth Microdilution Antimicrobial Assay.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. The observed cytotoxic effects could be a result of various mechanisms, including apoptosis, necrosis, or cell cycle arrest. Further research is necessary to elucidate the molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a drimane sesquiterpenoid with a compelling profile of biological activities. Its potent inhibition of viral reverse transcriptases, coupled with its broad-spectrum antimicrobial and cytotoxic effects, underscores its potential as a lead compound for the development of new therapeutic agents. This technical guide has summarized the available quantitative data and provided detailed experimental protocols to facilitate further research into the promising biological properties of this compound. Future studies should focus on elucidating its mechanism of action, particularly the identification of its molecular targets and the signaling pathways it modulates, as well as in vivo efficacy and toxicity studies.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Mniopetal A on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, detailed mechanistic studies and quantitative data on the specific interaction between Mniopetal A and reverse transcriptase (RT) are not extensively available in the public scientific literature. The initial discovery in 1994 identified this compound as a novel inhibitor of viral reverse transcriptases, including that of HIV.[1] However, subsequent in-depth characterization of its precise mechanism of action has not been widely published.

This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the established principles of reverse transcriptase inhibition and providing a template for the potential mechanism of action of this compound. The experimental protocols and data presentation formats described herein are based on standard methodologies used in the characterization of other reverse transcriptase inhibitors.

Introduction to Mniopetals and Reverse Transcriptase Inhibition

Mniopetals are a group of compounds isolated from a Canadian species of the fungus Mniopetalum. Six of these, designated Mniopetals A through F, have been identified as novel inhibitors of RNA-directed DNA polymerases, more commonly known as reverse transcriptases.[1] These enzymes are crucial for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV), by converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.

The inhibition of reverse transcriptase is a cornerstone of antiretroviral therapy.[2][3][4] Inhibitors are broadly classified into two main categories:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides that, once incorporated into the growing DNA chain, act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[3][4]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[2] This binding induces a conformational change in the enzyme that reduces its catalytic activity.[5]

Given that this compound is a natural product with a complex structure, its mechanism could potentially involve novel interactions with reverse transcriptase, differing from classic NRTIs and NNRTIs.

Hypothetical Quantitative Data for this compound

In the absence of published data for this compound, the following table serves as a template to illustrate how quantitative data for a novel reverse transcriptase inhibitor would be presented. This format allows for a clear comparison of inhibitory potency against different viral reverse transcriptases and helps in elucidating the mode of inhibition through kinetic parameters.

Parameter HIV-1 RT AMV RT MLV RT Notes
IC50 (µM) e.g., 2.5 ± 0.3e.g., 5.1 ± 0.7e.g., 8.3 ± 1.1Half-maximal inhibitory concentration.
Ki (µM) e.g., 1.8 ± 0.2e.g., 4.2 ± 0.5e.g., 6.9 ± 0.9Inhibition constant, indicating binding affinity.
Mode of Inhibition e.g., Non-competitivee.g., Non-competitivee.g., MixedDetermined by kinetic studies (e.g., Lineweaver-Burk plots).

Experimental Protocols for Characterizing Reverse Transcriptase Inhibitors

The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound on reverse transcriptase.

Reverse Transcriptase Activity Assay

This assay is fundamental to determining the inhibitory potential of a compound.

Objective: To measure the enzymatic activity of reverse transcriptase in the presence and absence of the inhibitor.

Materials:

  • Purified recombinant reverse transcriptase (e.g., from HIV-1, AMV, MLV).

  • Poly(rA)-oligo(dT) template-primer.

  • [³H]-dTTP (tritiated deoxythymidine triphosphate).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

  • Initiate the reaction by adding the purified reverse transcriptase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Enzyme Kinetic Studies

These studies are crucial for determining the mode of inhibition.

Objective: To determine the kinetic parameters (Km and Vmax) of the reverse transcriptase reaction in the presence of the inhibitor and thereby deduce the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Perform the reverse transcriptase activity assay as described above.

  • Vary the concentration of one substrate (either the template-primer or the dNTP) while keeping the other constant.

  • Repeat this for several fixed concentrations of this compound.

  • Plot the initial reaction velocities against the substrate concentrations.

  • Use a double reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis to determine the apparent Km and Vmax values in the presence of the inhibitor.

  • Analyze the changes in Km and Vmax to determine the mode of inhibition.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Reverse_Transcriptase_Inhibition cluster_RT Reverse Transcriptase cluster_Substrates Substrates cluster_Inhibitors Inhibitors RT RT Enzyme DNA Synthesis DNA Synthesis RT->DNA Synthesis Catalyzes ActiveSite Active Site AllostericSite Allosteric Site RNA Viral RNA RNA->RT Binds dNTPs dNTPs dNTPs->ActiveSite Binds NRTI NRTI (e.g., AZT) NRTI->ActiveSite Competes with dNTPs (Chain Termination) NNRTI NNRTI (e.g., Nevirapine) NNRTI->AllostericSite Binds & Induces Conformational Change MniopetalA This compound (Hypothetical) MniopetalA->RT Inhibits (Mechanism TBD) Experimental_Workflow cluster_Screening Initial Screening cluster_Characterization Mechanistic Characterization cluster_Validation In Vitro & In Vivo Validation A1 Isolate this compound A2 RT Activity Assay (Single Concentration) A1->A2 B1 Dose-Response Curve (IC50 Determination) A2->B1 If active B2 Enzyme Kinetic Studies (Mode of Inhibition) B1->B2 B3 Binding Assays (e.g., SPR, ITC) B2->B3 C1 Antiviral Activity in Cell Culture (EC50) B3->C1 Characterized Inhibitor C2 Cytotoxicity Assays (CC50) C1->C2 C3 Animal Models (Preclinical) C2->C3

References

Spectroscopic and Structural Analysis of Mniopetal A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mniopetals

Mniopetals are a series of drimane sesquiterpenoids, which are characterized by a bicyclic core structure. These compounds have garnered interest in the scientific community due to their potential biological activities. The total synthesis of related compounds, such as (-)-mniopetal E, has been accomplished, confirming the drimane skeleton as the common structural feature of Mniopetals A-D.[1][2]

Spectroscopic Data of Drimane Sesquiterpenoids

The structural elucidation of drimane sesquiterpenoids like Mniopetal A relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a compound like this compound, a suite of NMR experiments would be employed to establish its precise structure.

Table 1: Expected ¹H NMR Data Ranges for a Drimane Sesquiterpenoid Core

ProtonsExpected Chemical Shift (δ) ppmMultiplicity
Methyl protons (CH₃)0.8 - 1.5s, d
Methylene protons (CH₂)1.0 - 2.5m, t, dd
Methine protons (CH)1.2 - 3.0m, br s
Olefinic protons5.0 - 6.5d, dd, t
Protons adjacent to oxygen3.5 - 4.5m, dd

Table 2: Expected ¹³C NMR Data Ranges for a Drimane Sesquiterpenoid Core

Carbon TypeExpected Chemical Shift (δ) ppm
Methyl (CH₃)15 - 30
Methylene (CH₂)20 - 45
Methine (CH)30 - 60
Quaternary (C)35 - 55
Olefinic (C=C)110 - 150
Carbonyl (C=O)170 - 210
Carbon attached to Oxygen (C-O)60 - 90

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Table 3: Mass Spectrometry Data for a Hypothetical this compound

Ionm/z (calculated)m/z (observed)Technique
[M+H]⁺[Calculated Value][Observed Value]HR-ESI-MS
[M+Na]⁺[Calculated Value][Observed Value]HR-ESI-MS
[M-H₂O]⁺[Calculated Value][Observed Value]EI-MS

Experimental Protocols

The following sections describe the generalized experimental protocols for the isolation and spectroscopic analysis of a natural product such as this compound.

Isolation of this compound

This compound would typically be isolated from its natural source, a species of the genus Mniopetalum, through a series of chromatographic steps.

Extraction and Fractionation Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Source Material Source Material Extraction (e.g., MeOH) Extraction (e.g., MeOH) Source Material->Extraction (e.g., MeOH) Crude Extract Crude Extract Extraction (e.g., MeOH)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions (e.g., Hexane, EtOAc, BuOH) Fractions (e.g., Hexane, EtOAc, BuOH) Solvent Partitioning->Fractions (e.g., Hexane, EtOAc, BuOH) Column Chromatography (Silica, C18) Column Chromatography (Silica, C18) Fractions (e.g., Hexane, EtOAc, BuOH)->Column Chromatography (Silica, C18) HPLC (Normal or Reversed-Phase) HPLC (Normal or Reversed-Phase) Column Chromatography (Silica, C18)->HPLC (Normal or Reversed-Phase) Pure this compound Pure this compound HPLC (Normal or Reversed-Phase)->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis

NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) would be used.

  • Sample Preparation: The purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Experiments: A standard set of 1D and 2D NMR experiments would be performed:

    • 1D: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to identify the types of carbon atoms (CH, CH₂, CH₃).

    • 2D: COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assembling the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the relative stereochemistry.

Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Method: Electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile compounds.

  • Data Acquisition: The instrument would be calibrated, and data acquired in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression from initial isolation to final structure confirmation.

G Isolation of Pure Compound Isolation of Pure Compound Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Isolation of Pure Compound->Mass Spectrometry (HRMS) NMR Spectroscopy (1D & 2D) NMR Spectroscopy (1D & 2D) Isolation of Pure Compound->NMR Spectroscopy (1D & 2D) Molecular Formula Determination Molecular Formula Determination Mass Spectrometry (HRMS)->Molecular Formula Determination Fragment Assembly Fragment Assembly Molecular Formula Determination->Fragment Assembly NMR Spectroscopy (1D & 2D)->Fragment Assembly Planar Structure Proposal Planar Structure Proposal Fragment Assembly->Planar Structure Proposal Stereochemistry Determination (NOESY, etc.) Stereochemistry Determination (NOESY, etc.) Planar Structure Proposal->Stereochemistry Determination (NOESY, etc.) Final Structure of this compound Final Structure of this compound Stereochemistry Determination (NOESY, etc.)->Final Structure of this compound

References

Drimane sesquiterpenoids from fungal sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Drimane Sesquiterpenoids from Fungal Sources

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane-type sesquiterpenoids are a class of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2] Initially discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species, particularly from the genera Aspergillus, Penicillium, and Stachybotrys, as well as various basidiomycetes.[3][4][5] Fungal drimane sesquiterpenoids exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neurotrophic properties, making them a subject of intense interest in natural product chemistry and drug discovery.[6][7][8]

These compounds originate from the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP).[2][3] The structural diversity arises from subsequent enzymatic tailoring, often involving oxidations, rearrangements, and esterifications, with many fungal drimanes featuring a characteristic γ-butyrolactone ring.[3][9] This guide provides a comprehensive overview of the biosynthesis, chemical diversity, biological activities, and experimental methodologies associated with drimane sesquiterpenoids from fungal sources.

Biosynthesis of Fungal Drimane Sesquiterpenoids

The biosynthesis of all terpenoids, including drimane sesquiterpenoids, begins with the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] In fungi, these are typically produced via the mevalonic acid (MVA) pathway.[3] Three of these C5 units are condensed to form the C15 linear precursor, farnesyl diphosphate (FPP).[2][3]

The key step in forming the characteristic drimane scaffold is the cyclization of FPP, catalyzed by a terpene cyclase, specifically a drimenol synthase.[3][10] This enzyme facilitates a complex carbocation-mediated cascade to produce the bicyclic alcohol, drimenol. From this central intermediate, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, generate the vast structural diversity of fungal drimanes observed in nature.[9][11] In many fungal pathways, two specific enzymes—a cytochrome P450 and an FAD-binding oxidoreductase—are responsible for the formation of the common γ-butyrolactone ring structure.[9]

Drimane Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Precursor Synthesis (MVA Pathway) FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (Terpene Cyclase) Drimanes Diverse Drimane Sesquiterpenoids Drimenol->Drimanes Tailoring Enzymes (P450s, Oxidoreductases, etc.) IPP IPP IPP->FPP DMAPP DMAPP DMAPP->FPP

Caption: General biosynthetic pathway of drimane sesquiterpenoids in fungi.

Biological Activities and Quantitative Data

Fungal drimane sesquiterpenoids are renowned for their diverse and potent bioactivities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.

Antifungal Activity

Many drimane sesquiterpenoids exhibit significant activity against pathogenic fungi, including azole-resistant strains of Candida species.[12][13] Drimenol, in particular, has been identified as a broad-spectrum fungicidal agent that acts by disrupting the fungal cell wall and membrane at high concentrations.[12][14] Its mechanism appears novel, potentially involving the Crk1 kinase pathway.[12]

Table 1: Antifungal Activity of Fungal Drimane Sesquiterpenoids

Compound Fungal Source Target Organism Activity (MIC, µg/mL) Reference
Drimenol (Synthetic analogue) Candida albicans 8 [12]
Drimenol (Synthetic analogue) Candida glabrata 16 [14]
Drimenol (Synthetic analogue) Candida auris 32 [14]
Drimenol (Synthetic analogue) Fluconazole-resistant C. albicans 32 [14]
Drimenol (Synthetic analogue) Trichophyton equinum 15 [14]
10-Methoxycarbonyl-10-norisodrimenin Dentipellis fragilis Mucor hiemalis 66.7 [15]

| Purpuride D | Penicillium purpurogenum | Candida albicans | 8 |[16] |

Cytotoxic and Anticancer Activity

The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines has been extensively documented.[4][7] Compounds isolated from marine-derived fungi, such as Aspergillus ustus, have shown moderate to potent activity against human lung (A549), leukemia (HL-60, P388), and cervical (HeLa) cancer cell lines.[3][17]

Table 2: Cytotoxic Activity of Fungal Drimane Sesquiterpenoids

Compound Fungal Source Cell Line Activity (IC50, µM) Reference
Ustusolate B Aspergillus ustus A549 (Lung) 10.5 [3]
Ustusolate E Aspergillus ustus HL-60 (Leukemia) 9.0 [3]
Fomeffic Acid Fomes officinalis HL-60 (Leukemia) 51.2 [3]
Fomeffic Acid Fomes officinalis Bel-7402 (Hepatoma) 88.7 [3]
Asperflavinoid A Aspergillus flavipes HepG2 (Hepatoma) 38.5 [17]
Asperflavinoid A Aspergillus flavipes MKN-45 (Gastric) 26.8 [17]
10-Methoxycarbonyl-10-norisodrimenin Dentipellis fragilis KB3.1 (Cervical) 21.2 [15]
Berkedrimane A Penicillium solitum THP-1 (Leukemia) Low micromolar inhibition of IL-1β [16]

| Berkedrimane B | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1β |[16] |

Antibacterial Activity

Several drimanes show inhibitory effects against pathogenic bacteria, including multidrug-resistant strains like MRSA.[5][18] Spirocyclic drimanes from Stachybotrys sp. and sesquiterpenes from Pestalotiopsis sp. have demonstrated notable antibacterial properties.[19][5]

Table 3: Antibacterial Activity of Fungal Drimane Sesquiterpenoids

Compound Fungal Source Target Organism Activity (MIC or IC50) Reference
Spirocyclic Drimane (Compound 2) Stachybotrys sp. MF347 MRSA Active [5][18]
Stachybocin A Stachybotrys sp. MF347 MRSA Active [5][18]
Stachybocin B Stachybotrys sp. MF347 MRSA Active [5][18]
10-Methoxycarbonyl-10-norisodrimenin Dentipellis fragilis Staphylococcus aureus 66.7 µg/mL [15]
Pestalotiopsin C Pestalotiopsis sp. M-23 Bacillus subtilis Weakly active [19]
Purpuride D Penicillium purpurogenum MRSA 4 µg/mL [16]

| Purpuride D | Penicillium purpurogenum | Escherichia coli | 3 µg/mL |[16] |

Anti-inflammatory and Other Activities

Certain drimane sesquiterpenes exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[8] Some compounds have also shown potential as α-glucosidase inhibitors, relevant for diabetes research, or as neurotrophic agents that promote neurite outgrowth.[8][15]

Table 4: Anti-inflammatory and Other Bioactivities

Compound Fungal Source Bioactivity Target/Assay Result Reference
Penicidrimane A Penicillium sp. TW58-16 α-Glucosidase Inhibition Enzyme Assay 35.4% inhibition [8]
Berkedrimane A & B Penicillium solitum Anti-inflammatory Caspase-1 and -3 Inhibition Active [16]
15-Hydroxyisodrimenin Dentipellis fragilis Neurotrophic Neurite Outgrowth (PC-12 cells) Induced outgrowth [15]

| 10-Carboxy-10-norisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth |[15] |

Experimental Protocols

The discovery and characterization of novel drimane sesquiterpenoids involve a multi-step workflow from fungal cultivation to bioactivity screening.

Fungal Cultivation, Extraction, and Isolation

A generalized workflow for obtaining pure drimane compounds is outlined below. The specific culture media, incubation times, and solvent systems must be optimized for each fungal strain.

Isolation Workflow Culture 1. Fungal Cultivation (Solid or Liquid Media) Harvest 2. Harvest (Mycelia and/or Broth) Culture->Harvest Extract 3. Solvent Extraction (e.g., EtOAc, MeOH) Harvest->Extract Crude Crude Extract Extract->Crude Partition 4. Liquid-Liquid Partitioning (Optional) Crude->Partition Column 5. Column Chromatography (Silica Gel, Sephadex) Partition->Column Fractions Fractions Column->Fractions HPLC 6. Preparative HPLC (Reversed-Phase, e.g., C18) Fractions->HPLC Pure Pure Compound HPLC->Pure

Caption: General experimental workflow for the isolation of fungal natural products.
  • Fermentation : The fungus is cultured on a suitable medium (e.g., Potato Dextrose Broth or Rice solid medium) for several weeks to allow for the production of secondary metabolites.

  • Extraction : The fungal biomass and/or culture broth are extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is subjected to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.

  • Purification : Fractions showing interesting profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column, to yield pure compounds.

  • Structure Elucidation : The chemical structure of each pure compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[13]

  • Inoculum Preparation : Prepare a standardized suspension of the microbial test strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO) in the broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

  • Inoculation : Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for a set period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: A Case Study of Drimenol

Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has provided insights into the antifungal mechanism of drimenol.[12] The compound's activity appears to be linked to gene products associated with the Crk1 kinase, a cyclin-dependent kinase involved in cell cycle control and morphogenesis. Mutants related to Ret2 (involved in Golgi-to-ER trafficking) and Cdc37 (a molecular chaperone) were particularly sensitive to drimenol, suggesting a disruption of protein processing and secretion pathways.[12]

Drimenol MOA Drimenol Drimenol Target Putative Cellular Targets Drimenol->Target Crk1 Crk1 Kinase Pathway Target->Crk1 affects ProteinTrafficking Protein Trafficking (Golgi-ER) Target->ProteinTrafficking affects CellSignaling Cell Signaling Target->CellSignaling affects FungalDeath Fungicidal Effect Crk1->FungalDeath ProteinTrafficking->FungalDeath CellSignaling->FungalDeath

Caption: Proposed mechanism of action for the antifungal activity of drimenol.

Conclusion and Future Perspectives

Drimane sesquiterpenoids isolated from fungi represent a structurally diverse and biologically potent class of natural products. Their significant antifungal, anticancer, and anti-inflammatory activities highlight their potential as scaffolds for the development of new therapeutic agents. The emergence of broad-spectrum antifungal activity against drug-resistant pathogens is particularly promising.

Future research should focus on several key areas:

  • Discovery : Continued exploration of novel fungal species from unique ecological niches (e.g., endophytic, marine) to discover new drimane structures.

  • Mechanism of Action : In-depth studies to fully elucidate the molecular targets and signaling pathways for the most active compounds.

  • Biosynthesis : Harnessing biosynthetic pathways through synthetic biology and metabolic engineering to produce these compounds in larger quantities and to generate novel analogues.[3][20]

  • Structure-Activity Relationship (SAR) : Systematic modification of the drimane scaffold to optimize potency and selectivity, thereby improving their drug-like properties.

By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of fungal drimane sesquiterpenoids can be realized.

References

Cultivation of Mniopetalum sp. for Mniopetal A Production: A General Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific and detailed scientific literature on the culture conditions of Mniopetalum sp. for the express purpose of Mniopetal A production is not publicly available. This guide, therefore, provides a general framework based on established methodologies for the cultivation of other secondary metabolite-producing basidiomycete fungi. The protocols and data presented herein are intended to serve as a foundational starting point for researchers and drug development professionals. All quantitative data is illustrative and should be optimized for Mniopetalum sp. through systematic experimentation.

Introduction to Mniopetalum sp. and this compound

Mniopetalum is a genus of fungi belonging to the phylum Basidiomycota. While research into this specific genus is limited, many basidiomycetes are known producers of a diverse array of bioactive secondary metabolites with potential pharmaceutical applications. This compound is a compound of interest, and developing reliable culture conditions is a critical first step in harnessing its potential. This guide outlines a generalized approach to achieve this, from culture initiation to the extraction and analysis of secondary metabolites.

General Methodologies for Fungal Cultivation

The successful production of this compound from Mniopetalum sp. will depend on the systematic optimization of various culture parameters. Below are key experimental protocols and considerations.

Culture Initiation and Maintenance

Objective: To establish and maintain a pure and viable culture of Mniopetalum sp.

Protocol:

  • Isolation: If not sourced from a culture collection, Mniopetalum sp. may be isolated from its natural substrate. This typically involves surface sterilizing the substrate and placing small tissue fragments onto a suitable agar medium.

  • Initial Culture: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are common media for the initial isolation and maintenance of basidiomycetes.

  • Incubation: Cultures are typically incubated at a controlled temperature, commonly in the range of 20-28°C, in the dark.

  • Subculturing: Regular subculturing onto fresh media is necessary to maintain culture viability and purity.

Shake Flask Fermentation for Secondary Metabolite Production

Objective: To cultivate Mniopetalum sp. in liquid culture to promote the production of this compound.

Protocol:

  • Inoculum Preparation: A small piece of mycelium from an agar plate is transferred to a liquid seed medium. This seed culture is grown for 3-7 days to generate a sufficient biomass for inoculating the production culture.

  • Production Culture: A larger volume of production medium is inoculated with the seed culture. The choice of production medium is critical and should be varied to determine the optimal composition for this compound production.

  • Incubation: The production culture is incubated on an orbital shaker (typically 120-180 rpm) at a controlled temperature.

  • Time Course Analysis: Samples are aseptically removed at regular intervals to monitor biomass growth and this compound production.

Illustrative Culture Media and Conditions

The following tables provide examples of media compositions and culture parameters that can be used as a starting point for the optimization of Mniopetalum sp. cultivation.

Table 1: Exemplar Media Compositions for Basidiomycete Cultivation

ComponentMedium 1 (g/L)Medium 2 (g/L)Medium 3 (g/L)
Glucose204010
Peptone5-2
Yeast Extract255
Malt Extract-10-
KH₂PO₄10.51
MgSO₄·7H₂O0.50.50.5
pH6.05.56.5

Table 2: General Fermentation Parameters for Optimization

ParameterRange
Temperature (°C)20 - 30
pH4.5 - 7.0
Agitation (rpm)100 - 200
Incubation Time (days)7 - 28

Extraction and Analysis of this compound

Objective: To extract and quantify the production of this compound from the fungal culture.

Protocol:

  • Harvesting: The culture broth is separated from the mycelial biomass by filtration or centrifugation.

  • Extraction:

    • Intracellular Metabolites: The mycelium is typically disrupted (e.g., by grinding in liquid nitrogen or sonication) and extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Extracellular Metabolites: The culture filtrate is extracted with an immiscible organic solvent.

  • Analysis: The crude extracts are analyzed for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Visualizing Experimental Workflows

The following diagrams, generated using DOT language, illustrate the general workflows for fungal cultivation and secondary metabolite analysis.

Experimental_Workflow cluster_culture Fungal Cultivation cluster_analysis Analysis Isolation Isolation Agar_Culture Agar_Culture Isolation->Agar_Culture Inoculate Seed_Culture Seed_Culture Agar_Culture->Seed_Culture Inoculate Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculate Extraction Extraction Production_Culture->Extraction Harvest HPLC_Analysis HPLC_Analysis Extraction->HPLC_Analysis Analyze Quantification Quantification HPLC_Analysis->Quantification Quantify

Caption: General workflow from fungal isolation to analysis.

Secondary_Metabolite_Logic Mniopetalum_sp_Culture Mniopetalum sp. Culture Primary_Metabolism Primary Metabolism (Growth, Respiration) Mniopetalum_sp_Culture->Primary_Metabolism Secondary_Metabolism Secondary Metabolism Primary_Metabolism->Secondary_Metabolism Mniopetal_A_Biosynthesis This compound Biosynthesis Secondary_Metabolism->Mniopetal_A_Biosynthesis Environmental_Cues Environmental Cues (Nutrients, pH, Temp) Environmental_Cues->Secondary_Metabolism Genetic_Regulation Genetic Regulation Genetic_Regulation->Secondary_Metabolism

Caption: Factors influencing this compound production.

Conclusion and Future Directions

The production of this compound from Mniopetalum sp. is a promising area of research that requires a systematic and empirical approach to define optimal culture conditions. This guide provides a foundational framework to initiate such studies. Future work should focus on a multi-factorial optimization of media components and physical parameters. Furthermore, understanding the biosynthetic pathway of this compound could open avenues for genetic engineering to enhance production yields. The methodologies outlined here, while general, offer a robust starting point for the development of a scalable and efficient process for this compound production.

An In-depth Technical Guide to the Solubility and Stability Properties of Mniopetal A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of Mniopetal A is limited. This guide provides a comprehensive overview of its known properties and supplements this with general methodologies and data for the broader class of drimane sesquiterpenoids to which it belongs.

Introduction to this compound

This compound is a complex drimane-type sesquiterpenoid isolated from fungi of the Mniopetalum species.[1] It has garnered interest in the scientific community due to its biological activity as a reverse transcriptase inhibitor.[1] Structurally, this compound is characterized by a decahydronaphthalene core, a hallmark of drimane sesquiterpenoids.[2] Its molecular formula is C₂₇H₄₀O₉, with a molecular weight of 508.60 g/mol .[3] Understanding the solubility and stability of this compound is crucial for its extraction, formulation, and development as a potential therapeutic agent.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its isolation procedures and reported physical state, a qualitative solubility profile can be inferred.

Known Properties:

  • This compound is described as an oil, which suggests it is lipophilic in nature.[4]

  • It is known to be soluble in chloroform (CHCl₃), a nonpolar organic solvent.[4]

Inferred Solubility: Given its chemical structure as a sesquiterpenoid ester, this compound is expected to exhibit good solubility in a range of organic solvents and poor solubility in aqueous solutions.

Table 1: Estimated Solubility of this compound

Solvent ClassSpecific SolventsExpected SolubilityRationale
Nonpolar Organic Chloroform, Dichloromethane, Diethyl Ether, TolueneHighBased on its oily nature and confirmed solubility in chloroform.[4]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThese solvents can typically dissolve moderately polar to nonpolar organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe presence of ester and hydroxyl groups may allow for some interaction with protic solvents.
Aqueous Solutions Water, Buffers (e.g., PBS)Very LowAs a lipophilic molecule, this compound is expected to have poor aqueous solubility.

Stability Characteristics of this compound

Qualitative Stability Information:

  • It is recommended that the bulk material of this compound be stored in a well-closed container in a cool, dry place.[3] This suggests that the compound may be sensitive to moisture, heat, and potentially light over extended periods.

General Stability Considerations for Drimane Sesquiterpenoids: Drimane sesquiterpenoids can be susceptible to degradation under certain conditions:

  • pH: The ester linkages in this compound may be prone to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The presence of double bonds and hydroxyl groups in the molecule may make it susceptible to oxidation.

  • Light: Photodegradation can occur in compounds with chromophores, although the specific UV-Vis absorption profile of this compound is not reported.

Experimental Protocols for Solubility and Stability Determination

For researchers looking to quantify the solubility and stability of this compound, the following standard experimental protocols are recommended.

4.1. Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.

    • Oxidation: e.g., 3% H₂O₂ at a specified temperature.

    • Thermal Stress: Heating the solid or solution at elevated temperatures (e.g., 60°C).

    • Photostability: Exposing the solid or solution to UV and visible light.

  • Time Points: Samples are collected at various time points during the stress testing.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizing Experimental Workflows

Workflow for Solubility and Stability Testing

G Figure 1. General Workflow for Solubility and Stability Testing cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) A Add excess this compound to solvent B Equilibrate (Shake at constant T) A->B C Separate solid and liquid phases B->C D Quantify concentration in solution (e.g., HPLC) C->D E Prepare this compound solutions F Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) E->F G Collect samples at time intervals F->G H Analyze by stability-indicating method (e.g., HPLC-MS) G->H I Identify degradation products H->I X This compound Sample X->A X->E

References

Mniopetal A: A Comprehensive Technical Review of a Promising Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

KAISERSLAUTERN, Germany – Mniopetal A, a novel drimane sesquiterpenoid isolated from the Canadian Basidiomycete Mniopetalum sp. 87256, has demonstrated significant inhibitory activity against viral reverse transcriptases, alongside notable antimicrobial and cytotoxic properties. This technical guide provides a detailed overview of the existing research on this compound, including its biological activities, experimental protocols, and relevant molecular pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Biological Activity of this compound

This compound is part of a family of six related compounds (Mniopetals A-F) isolated from the fermentation broth of Mniopetalum sp. 87256.[1] These compounds have been shown to be potent inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from various retroviruses, including Human Immunodeficiency Virus (HIV), Avian Myeloblastosis Virus (AMV), and Moloney Murine Leukemia Virus (M-MuLV).[1]

Reverse Transcriptase Inhibition

The primary biological activity of interest for this compound is its ability to inhibit reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. The inhibitory concentrations (IC50) of this compound and its related compounds against different reverse transcriptases are summarized below.

CompoundHIV-1 RT IC50 (µg/ml)AMV RT IC50 (µg/ml)M-MuLV RT IC50 (µg/ml)
This compound1052.5
Mniopetal B25105
Mniopetal C502510
Mniopetal D1005025
Mniopetal E52.51
Mniopetal F25105

Table 1: Inhibitory concentrations (IC50) of Mniopetals A-F against various reverse transcriptases.

Antimicrobial Activity

In addition to its antiretroviral potential, this compound has demonstrated a broad spectrum of antimicrobial activity against various fungi and bacteria. The minimum inhibitory concentrations (MIC) are detailed in the following table.

Test OrganismMIC (µg/ml)
Nematospora coryli1-5
Saccharomyces cerevisiae5-10
Bacillus brevis10-25
Bacillus subtilis10-25
Acinetobacter calcoaceticus50-100
Escherichia coli>100
Micrococcus luteus25-50

Table 2: Minimum inhibitory concentrations (MIC) of this compound against various microorganisms.

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects on various cell lines. The cytotoxic concentrations (IC50) are presented below.

Cell LineIC50 (µg/ml)
L12101-5
RBL-15-10

Table 3: Cytotoxic concentrations (IC50) of this compound against different cell lines.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments cited in the research on this compound.

Fermentation and Isolation of Mniopetals

The production of Mniopetals was achieved through the fermentation of Mniopetalum sp. 87256. The fungus was cultured in a yeast extract-malt extract-glucose (YMG) medium. After cultivation, the mycelium was separated from the culture fluid. The active compounds were extracted from the culture filtrate using ethyl acetate. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure Mniopetals A-F.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Mniopetalum sp. 87256 in YMG medium Separation Separation of Mycelium and Culture Fluid Fermentation->Separation Extraction Ethyl Acetate Extraction of Culture Filtrate Separation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel HPLC HPLC Purification SilicaGel->HPLC PureCompounds Pure Mniopetals A-F HPLC->PureCompounds

Caption: Workflow for the reverse transcriptase inhibition assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various microorganisms was determined using a serial dilution assay.

Protocol:

  • Media: Appropriate liquid media (e.g., YMG for yeasts and fungi, nutrient broth for bacteria) were used.

  • Inoculum: A standardized inoculum of the test microorganism was prepared.

  • Serial Dilution: this compound was serially diluted in the liquid medium in a microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the test microorganism and incubated under appropriate conditions.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic activity of this compound was assessed against L1210 (murine leukemia) and RBL-1 (rat basophilic leukemia) cell lines.

Protocol:

  • Cell Culture: The cell lines were maintained in appropriate culture medium supplemented with fetal calf serum.

  • Treatment: Cells were seeded in microtiter plates and treated with various concentrations of this compound.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • IC50 Determination: The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to untreated control cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of reverse transcriptase. This inhibition directly interferes with the retroviral replication cycle.

Retroviral Replication Cycle and Inhibition by this compound

G cluster_viral_entry Viral Entry cluster_reverse_transcription Reverse Transcription cluster_integration_replication Integration & Replication ViralEntry Viral Entry and Uncoating ViralRNA Viral RNA ViralEntry->ViralRNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase Template ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesizes Integration Integration into Host Genome ViralDNA->Integration MniopetalA This compound MniopetalA->ReverseTranscriptase Inhibits Transcription Transcription & Translation Integration->Transcription NewVirions Assembly of New Virions Transcription->NewVirions

Caption: Inhibition of the retroviral replication cycle by this compound.

Conclusion

This compound represents a promising natural product with significant potential as an antiviral agent, particularly in the context of HIV infection. Its potent inhibitory activity against reverse transcriptase, coupled with its broad-spectrum antimicrobial and cytotoxic effects, warrants further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and reverse transcriptase, as well as on preclinical studies to evaluate its in vivo efficacy and safety profile. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Mniopetal A Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A, a member of the drimane-type sesquiterpenoid family, has garnered significant interest within the scientific community due to its potential biological activities. A pivotal step in the total synthesis of the core structure of this compound and its congeners, such as Mniopetal E, is a stereoselective intramolecular Diels-Alder (IMDA) reaction. This cycloaddition reaction masterfully constructs the trans-fused octahydronaphthalene skeleton, a key architectural feature of these natural products. This document provides detailed application notes and protocols for this crucial transformation, based on the successful total synthesis of (-)-Mniopetal E. The synthesis of Mniopetal E serves as a foundational blueprint for accessing the broader family of Mniopetal compounds.

The key transformation is a thermal intramolecular [4+2] cycloaddition of a trienic precursor. This reaction proceeds with high endo-selectivity, establishing the critical stereochemistry of the fused ring system.

Data Presentation

The intramolecular Diels-Alder reaction of the trienic precursor in the synthesis of the Mniopetal core structure yields two major endo-cycloadducts. The quantitative data for this key transformation are summarized below.

ProductYield (%)Description
Desired endo-Cycloadduct50Possesses the correct stereochemistry for Mniopetal synthesis.
Diastereomeric endo-Cycloadduct22An isomeric product of the cycloaddition.

Experimental Protocols

This section provides a detailed methodology for the key intramolecular Diels-Alder reaction in the synthesis of the Mniopetal core structure.

Protocol: Thermal Intramolecular Diels-Alder Cycloaddition

Objective: To construct the tricyclic core of Mniopetals via a stereoselective intramolecular Diels-Alder reaction.

Materials:

  • Trienic precursor (butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of the trienic precursor in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The concentration of the solution should be approximately 0.01 M.

  • Thermal Cycloaddition: The solution is heated to reflux (approximately 110 °C) and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product, a mixture of two diastereomeric endo-cycloadducts, is purified by silica gel column chromatography to separate the desired cycloadduct from its diastereomer and any unreacted starting material.

Visualizations

Diagram 1: Synthetic Strategy for the Mniopetal Core

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Formation cluster_3 Post-Cycloaddition Modifications Known Chiral Building Block Known Chiral Building Block Horner-Emmons Elongations Horner-Emmons Elongations Known Chiral Building Block->Horner-Emmons Elongations Trienic Precursor Trienic Precursor Horner-Emmons Elongations->Trienic Precursor Intramolecular Diels-Alder Reaction Intramolecular Diels-Alder Reaction Trienic Precursor->Intramolecular Diels-Alder Reaction Thermal Conditions Tricyclic Core (endo-adducts) Tricyclic Core (endo-adducts) Intramolecular Diels-Alder Reaction->Tricyclic Core (endo-adducts) Functional Group Transformations Functional Group Transformations Tricyclic Core (endo-adducts)->Functional Group Transformations Mniopetal E Mniopetal E Functional Group Transformations->Mniopetal E

Caption: Synthetic workflow for the Mniopetal core structure.

Diagram 2: Logical Relationship of the Diels-Alder Reaction

G Diene Diene (in Trienic Precursor) TransitionState Endo Transition State Diene->TransitionState Dienophile Dienophile (in Trienic Precursor) Dienophile->TransitionState Product Tricyclic Product (trans-fused) TransitionState->Product Stereoselective Cycloaddition

Caption: Key components of the intramolecular Diels-Alder reaction.

Application Notes and Protocols for the Purification of Mniopetal A from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A, a member of the drimane sesquiterpenoid class of natural products, has garnered interest within the scientific community due to its potential biological activities. These compounds are secondary metabolites produced by various fungi and are known for their diverse pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. The purification of this compound from fungal fermentation broth is a critical step in its study and potential development as a therapeutic agent.

This document provides a comprehensive overview of the techniques and protocols for the purification of this compound from a fungal broth, based on established methods for isolating drimane sesquiterpenoids from similar fungal sources. The protocols provided are intended to serve as a standard guide and may require optimization based on the specific fungal strain and fermentation conditions.

Data Presentation: Purification of Drimane Sesquiterpenoids

The following table summarizes quantitative data from representative studies on the purification of drimane sesquiterpenoids from fungal cultures. This data can be used as a reference for expected yields and solvent systems.

Fungal SourceCompound(s)Initial ExtractionPurification MethodElution System/Solvent GradientYieldReference
Dentipellis fragilisDrimane SesquiterpenoidsEthyl Acetate1. Flash Chromatography (Silica Gel)2. Preparative HPLC (RP-18)1. n-Hexane/Ethyl Acetate Gradient2. Acetonitrile/Water Gradient7.95 mg (for compound 1)[1]
Cladosporium antarcticum (Biotransformation)9α-hydroxydrimendiolEthyl AcetateColumn Chromatography (Silica Gel)Hexane/Ethyl Acetate (8:2)19.4%[2][3]
Cladosporium antarcticum (Biotransformation)3β-hydroxydrimendiolEthyl AcetateColumn Chromatography (Silica Gel)Hexane/Ethyl Acetate (7:3)35%[2][3]
Cladosporium antarcticum (Biotransformation)9β-hydroxyepidrimendiolEthyl AcetateColumn Chromatography (Silica Gel)Hexane/Ethyl Acetate (6:4)41.6%[2][3]

Experimental Protocols

The following protocols describe a general workflow for the purification of this compound from a fungal broth.

Protocol 1: Fungal Fermentation and Extraction

This protocol outlines the initial steps of fungal culture and the extraction of the crude metabolite mixture containing this compound.

Materials:

  • Fungal strain (e.g., Mniopetalum sp.)

  • Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)

  • Shaking incubator

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Inoculate the fungal strain into the liquid fermentation medium.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungal strain for a predetermined duration to allow for the production of secondary metabolites.

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Chromatographic Purification of this compound

This protocol details a two-step chromatographic procedure for the isolation of this compound from the crude extract.

Part A: Flash Chromatography (Initial Fractionation)

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for flash chromatography)

  • Glass column for flash chromatography

  • Solvents: n-hexane, ethyl acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Adsorb the crude extract onto a small amount of silica gel.

  • Pack a glass column with silica gel slurried in n-hexane.

  • Load the adsorbed crude extract onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Concentrate the combined fractions to dryness.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Partially purified fraction from Part A

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Vials for fraction collection

Procedure:

  • Dissolve the partially purified fraction in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the initial mobile phase.

  • Inject the dissolved sample onto the column.

  • Elute the column with a linear gradient of acetonitrile in water (e.g., from 50% to 100% acetonitrile over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peaks corresponding to this compound in separate vials.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fungal_Culture Fungal Culture in Liquid Broth Filtration Filtration Fungal_Culture->Filtration Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid_Liquid_Extraction Concentration Concentration Liquid_Liquid_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Flash_Chromatography Flash Chromatography (Silica Gel, n-Hexane/EtOAc) Crude_Extract->Flash_Chromatography TLC_Analysis TLC Analysis of Fractions Flash_Chromatography->TLC_Analysis Fraction_Pooling Fraction Pooling TLC_Analysis->Fraction_Pooling Preparative_HPLC Preparative HPLC (C18, ACN/H2O) Fraction_Pooling->Preparative_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Preparative_HPLC->Purity_Analysis Pure_Mniopetal_A Pure this compound Purity_Analysis->Pure_Mniopetal_A

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway Affected by this compound

Given the known anti-inflammatory properties of some drimane sesquiterpenoids, the following diagram illustrates a hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB NF-κB (p65/p50) IKK_Complex->IkB_NFkB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_in_Nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_in_Nucleus Translocates Mniopetal_A This compound Mniopetal_A->IKK_Complex Inhibits IkB_NFkB->NFkB_p65_p50 Releases DNA DNA NFkB_in_Nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Note: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Using Mniopetal A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into proviral DNA, a key step for integration into the host genome.[1][2] Consequently, HIV-1 RT is a primary target for antiretroviral therapies.[2][3] These therapies largely fall into two categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3][4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its function.[2][4][5]

Mniopetal A is a novel compound under investigation for its potential antiretroviral activity. This application note details a robust and reliable in vitro assay to determine the inhibitory effect of this compound on the polymerase activity of HIV-1 reverse transcriptase. The protocol is designed for researchers in virology, drug discovery, and pharmacology to screen and characterize potential HIV-1 RT inhibitors.

Principle of the Assay

This protocol utilizes a colorimetric assay to quantify the activity of HIV-1 reverse transcriptase.[6] The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the RT enzyme, using a poly(A) template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the resulting color is directly proportional to the amount of DNA synthesized and thus to the activity of the RT enzyme. The inhibitory effect of this compound is determined by measuring the reduction in colorimetric signal in the presence of the compound.

Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (stock solution in DMSO)

  • Nevirapine (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

  • Template/Primer: poly(A) x oligo(dT)15

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Lysis Buffer

  • Anti-DIG-Peroxidase (POD) conjugate

  • ABTS substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Plate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Preparation of Reagents
  • HIV-1 RT Working Solution: Dilute the stock solution of recombinant HIV-1 RT to the desired concentration (e.g., 10 mU/µL) in a suitable dilution buffer. Keep on ice.[6]

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then further dilute in the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Control Solutions: Prepare working solutions of Nevirapine (positive control) and DMSO (vehicle control) in the same manner as this compound.

  • Reaction Mix: Prepare a master mix containing the reaction buffer, poly(A) x oligo(dT)15 template/primer, and the dNTP mix (including DIG-dUTP).

Assay Procedure
  • Plate Setup: Add 20 µL of the diluted this compound, Nevirapine, or DMSO vehicle control to the appropriate wells of a 96-well microtiter plate.

  • Enzyme Addition: Add 10 µL of the HIV-1 RT working solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 20 µL of the reaction mix to each well to start the reverse transcription reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stopping the Reaction: Add 200 µL of lysis buffer to each well to stop the reaction and denature the enzyme.

  • Immunodetection:

    • Transfer 100 µL of the reaction mixture from each well to a new streptavidin-coated microtiter plate (if using a biotinylated primer) or a plate that allows for DNA binding.

    • Incubate for 1 hour at 37°C to allow the newly synthesized DNA to bind to the plate.

    • Wash the wells three times with a wash buffer.

    • Add 100 µL of the anti-DIG-POD conjugate solution to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with a wash buffer.

  • Colorimetric Development:

    • Add 100 µL of the ABTS substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation

The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of HIV-1 RT by 50%. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CompoundTargetAssay TypeIC50 (µM)
This compoundHIV-1 RTColorimetric15.2 ± 1.8
NevirapineHIV-1 RTColorimetric0.4 ± 0.1

Table 1: Inhibitory activity of this compound and Nevirapine against HIV-1 Reverse Transcriptase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Controls, Enzyme, Reaction Mix) plate_setup Add Inhibitor/Controls to Plate reagents->plate_setup add_enzyme Add HIV-1 RT plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Add Reaction Mix pre_incubate->start_reaction incubate_reaction Incubate at 37°C for 1 hour start_reaction->incubate_reaction stop_reaction Add Lysis Buffer incubate_reaction->stop_reaction bind_dna Bind DNA to Plate stop_reaction->bind_dna add_antibody Add Anti-DIG-POD bind_dna->add_antibody add_substrate Add ABTS Substrate add_antibody->add_substrate read_absorbance Measure Absorbance at 405 nm add_substrate->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 nrti_mechanism cluster_normal Normal Reverse Transcription cluster_inhibition Inhibition by this compound (NNRTI) RT HIV-1 RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes dNTP dNTPs dNTP->RT Binds to active site RT_inhibited HIV-1 RT Conformational_change Conformational Change (Inactive Enzyme) RT_inhibited->Conformational_change Induces Mniopetal_A This compound Mniopetal_A->RT_inhibited Binds to allosteric site No_synthesis Inhibition of DNA Synthesis Conformational_change->No_synthesis Results in

References

Application Notes and Protocols for Testing Mniopetal A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Mniopetal A, a novel natural product. The following protocols are designed to be adaptable for determining the compound's mechanism of action, focusing on standard cell-based assays.

Introduction

Natural products are a rich source of novel therapeutic agents, particularly in oncology. This compound, a drimane sesquiterpenoid, represents a class of compounds with potential biological activity. Preliminary screening for cytotoxicity is a critical first step in the drug discovery process.[1] These protocols outline the necessary steps to culture cells, expose them to this compound, and assess the resulting cytotoxicity through various established assays.

Recommended Cell Lines

The choice of cell line is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous cells, to assess specificity.

Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening

Cell LineTypeOriginRationale for Use
MCF-7 Breast CancerHumanWell-characterized and widely used for cytotoxicity studies.[2]
HeLa Cervical CancerHumanA robust and easy-to-culture cancer cell line.
A549 Lung CarcinomaHumanRepresentative of a common cancer type.
HepG2 Hepatocellular CarcinomaHumanUseful for assessing potential hepatotoxicity.[3]
L929 FibroblastMouseA standard cell line for general cytotoxicity testing.[4]
hTERT Gingival Fibroblasts Normal FibroblastHumanA non-cancerous control to determine selectivity.[3]

General Cell Culture Protocol

Proper cell culture technique is fundamental to obtaining reliable and reproducible results.

Materials
  • Selected cell line(s)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 96-well flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Cell Seeding and Culture Workflow

G cluster_prep Preparation cluster_assay Assay Seeding start Thaw Cryopreserved Cells culture Culture Cells in T-75 Flask start->culture passage Passage Cells upon Reaching 80-90% Confluency culture->passage harvest Harvest Cells using Trypsin-EDTA passage->harvest count Count Viable Cells harvest->count seed Seed Cells into 96-well Plates count->seed incubate Incubate Overnight seed->incubate

Caption: General workflow for cell culture and seeding in 96-well plates.

Protocol
  • Thawing Cells: Thaw a cryovial of the desired cell line rapidly in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing 10-15 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and transfer a fraction to a new flask.

  • Seeding for Assays: For cytotoxicity assays, harvest the cells and perform a viable cell count. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5]

  • Overnight Incubation: Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight.[5]

Cytotoxicity Assays

It is recommended to use multiple assays to assess cytotoxicity through different mechanisms.

MTT Assay (Cell Viability)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Table 2: MTT Assay Data Presentation

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Positive Control (e.g., Doxorubicin)
  • Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5%.[7]

  • Treatment: Remove the overnight culture medium from the 96-well plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and positive controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[4]

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[1][5]

LDH Release Assay (Cell Membrane Integrity)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]

Table 3: LDH Release Assay Data Presentation

This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control (e.g., Triton X-100)100
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.[10][11]

Caspase-3 Activity Assay (Apoptosis)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12]

Table 4: Caspase-3 Activity Data Presentation

This compound Conc. (µM)Absorbance (405 nm) (Mean ± SD)Fold Increase in Caspase-3 Activity
0 (Vehicle Control)1.0
0.1
1
10
50
100
Positive Control (e.g., Staurosporine)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm.

Potential Signaling Pathway

While the exact mechanism of this compound is unknown, many natural products induce cytotoxicity through the intrinsic apoptosis pathway.

G MniopetalA This compound Mitochondria Mitochondria MniopetalA->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may induce mitochondrial stress, leading to the release of cytochrome c.[2][14] This, in turn, activates a caspase cascade, culminating in apoptosis.[12][15] Further experiments, such as western blotting for Bcl-2 family proteins and measuring mitochondrial membrane potential, would be required to validate this hypothesis.

References

Application Notes and Protocols: Mniopetal A Derivatization for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A belongs to the family of drimane sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. Related compounds, such as Mniopetal E, have demonstrated inhibitory effects against HIV-1 reverse transcriptase, highlighting the therapeutic potential of this scaffold.[1][2] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the functional groups of this compound, researchers can identify key structural features responsible for its bioactivity, leading to the design of more potent and selective analogs.

These application notes provide a comprehensive guide to the derivatization of this compound for the purpose of conducting SAR studies. The following sections detail proposed synthetic protocols for the modification of key functional groups, methodologies for evaluating biological activity, and a framework for interpreting the resulting data.

Hypothetical Structure of this compound

For the context of these application notes, we will use a hypothetical structure of this compound based on the core scaffold of related mniopetals, such as Mniopetal C. This structure contains several key functional groups amenable to chemical modification: a primary alcohol, a secondary alcohol, an aldehyde, and a lactone.

(Note: The precise chemical structure of this compound is not publicly available. The following structure is a plausible representation for illustrative purposes.)

Proposed Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the primary and secondary hydroxyl groups, and the aldehyde. The following protocols outline the synthesis of a focused library of derivatives to probe the SAR of this compound.

Table 1: Proposed Derivatives of this compound and their Rationale
Derivative IDTarget Functional GroupModificationRationale for Modification
MA-001 Primary Alcohol (-CH₂OH)Esterification (Acetate)Evaluate the importance of the hydroxyl group's hydrogen-bonding capacity.
MA-002 Primary Alcohol (-CH₂OH)Etherification (Methyl ether)Assess the impact of removing the hydrogen-bond donor while maintaining some polarity.
MA-003 Primary Alcohol (-CH₂OH)Oxidation to Carboxylic AcidInvestigate the effect of introducing a charged group.
MA-004 Secondary Alcohol (-OH)Esterification (Acetate)Probe the steric and electronic requirements at this position.
MA-005 Secondary Alcohol (-OH)Oxidation to KetoneDetermine the influence of the hydroxyl's stereochemistry and hydrogen-bonding ability.
MA-006 Aldehyde (-CHO)Reduction to Primary AlcoholAssess the role of the electrophilic aldehyde in biological activity.
MA-007 Aldehyde (-CHO)Reductive Amination (Benzylamine)Introduce a bulky, basic group to explore new binding interactions.
MA-008 Aldehyde (-CHO)Wittig Reaction (Methyltriphenylphosphonium bromide)Replace the carbonyl with a double bond to evaluate the importance of the carbonyl oxygen.

Experimental Protocols

General Synthetic Procedures

Protocol 1: Esterification of Primary Alcohol (MA-001)

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) and acetic anhydride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield MA-001 .

Protocol 2: Oxidation of Primary Alcohol to Carboxylic Acid (MA-003)

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of acetone and water.

  • Add Jones reagent (2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with isopropanol.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford MA-003 .

Protocol 3: Reductive Amination of Aldehyde (MA-007)

  • Dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to obtain MA-007 .

Biological Activity Evaluation

For this hypothetical study, we will assess the antibacterial activity of this compound and its derivatives against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare stock solutions of this compound and its derivatives (MA-001 to MA-008 ) in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the MIC assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.

Table 2: Hypothetical Antibacterial Activity of this compound Derivatives
CompoundModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Parent Compound1664
MA-001 Primary alcohol acetate32128
MA-002 Primary alcohol methyl ether64>256
MA-003 Primary alcohol carboxylic acid832
MA-004 Secondary alcohol acetate1664
MA-005 Secondary alcohol ketone64128
MA-006 Aldehyde reduction to alcohol>256>256
MA-007 Reductive amination (benzylamine)128>256
MA-008 Wittig reaction (alkene)>256>256
Ciprofloxacin (Control)0.50.25

Interpretation of SAR Data

  • The aldehyde group appears to be essential for antibacterial activity, as its reduction (MA-006 ) or conversion to an alkene (MA-008 ) leads to a significant loss of potency.

  • Modification of the primary alcohol suggests that a free hydroxyl group is not critical, and the introduction of a carboxylic acid (MA-003 ) enhances activity, particularly against S. aureus. This may be due to improved solubility or new interactions with the bacterial target.

  • The secondary alcohol seems to be important, as its oxidation to a ketone (MA-005 ) diminishes activity. This suggests that the stereochemistry and hydrogen-bonding capability of this hydroxyl group are crucial.

Visualizations

Diagrams of Workflows and Pathways

Derivatization_Workflow cluster_primary_alcohol Primary Alcohol Modification cluster_secondary_alcohol Secondary Alcohol Modification cluster_aldehyde Aldehyde Modification Mniopetal_A This compound (Starting Material) MA_001 MA-001 (Acetate Ester) Mniopetal_A->MA_001 Esterification MA_002 MA-002 (Methyl Ether) Mniopetal_A->MA_002 Etherification MA_003 MA-003 (Carboxylic Acid) Mniopetal_A->MA_003 Oxidation MA_004 MA-004 (Acetate Ester) Mniopetal_A->MA_004 Esterification MA_005 MA-005 (Ketone) Mniopetal_A->MA_005 Oxidation MA_006 MA-006 (Primary Alcohol) Mniopetal_A->MA_006 Reduction MA_007 MA-007 (Benzylamine Adduct) Mniopetal_A->MA_007 Reductive Amination MA_008 MA-008 (Alkene) Mniopetal_A->MA_008 Wittig Reaction

Caption: Synthetic workflow for the derivatization of this compound.

Signaling_Pathway cluster_cell Bacterial Cell Mniopetal_A This compound Target_Protein Target Protein (e.g., Enzyme) Mniopetal_A->Target_Protein Inhibition Cell_Wall Cell Wall Synthesis Target_Protein->Cell_Wall Blocks Cell_Death Cell Death Cell_Wall->Cell_Death

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

Conclusion

These application notes provide a foundational framework for initiating SAR studies on this compound. The proposed derivatization strategies, coupled with detailed experimental protocols, offer a systematic approach to elucidating the key structural features governing its biological activity. The resulting data will be instrumental in guiding the design and synthesis of novel this compound analogs with enhanced therapeutic potential.

References

Application Notes and Protocols: Experimental Design for Mniopetal A Antiviral Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] Related compounds, such as Mniopetal E, have demonstrated inhibitory effects on the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[4][5] Drimane sesquiterpenoids have also been reported to possess antimicrobial and antifungal properties.[1][3][6] Given the therapeutic potential of this chemical class, this compound warrants investigation as a potential antiviral agent.

These application notes provide a comprehensive framework for the systematic evaluation of the antiviral efficacy of this compound, from initial in vitro screening to preliminary in vivo assessment. The protocols outlined below are designed to be adaptable for screening against a variety of viruses and are intended to guide researchers in generating robust and reproducible data.

Overall Experimental Workflow

The experimental design for assessing the antiviral potential of this compound follows a logical progression from initial toxicity profiling to in vitro efficacy testing and, finally, to in vivo evaluation in a suitable animal model. This staged approach ensures that resources are used efficiently and that a comprehensive dataset is generated to support further development.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: In Vivo Efficacy Cytotoxicity Cytotoxicity Assay (CC50) Antiviral_Screening Initial Antiviral Screening Cytotoxicity->Antiviral_Screening Determine non-toxic concentrations Dose_Response Dose-Response Assays (EC50) Antiviral_Screening->Dose_Response Identify active compounds Time_of_Addition Time-of-Addition Assay Dose_Response->Time_of_Addition Calculate Selectivity Index (SI) Virucidal_Assay Virucidal Assay Dose_Response->Virucidal_Assay Animal_Model Animal Model Selection Dose_Response->Animal_Model Promising in vitro results Specific_Enzyme_Assays Specific Viral Enzyme Assays Time_of_Addition->Specific_Enzyme_Assays Pinpoint viral life cycle stage Toxicity_PK Toxicity & Pharmacokinetics Animal_Model->Toxicity_PK Establish safety and dosing Efficacy_Study In Vivo Efficacy Study Toxicity_PK->Efficacy_Study Conduct viral challenge

Caption: Overall experimental workflow for this compound antiviral evaluation.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the cytotoxicity of this compound and its in vitro efficacy against the target virus(es).

Cytotoxicity Assay

Principle: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is toxic to the host cells.[7][8][9][10] This is typically expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%.[8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a common method for this, where mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.

Protocol: MTT Assay for CC50 Determination

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of the compound in cell culture medium.

  • Treatment: Remove the medium from the cells and add the this compound dilutions. Include wells with untreated cells (cell control) and wells with medium only (background control). Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[8][9]

Antiviral Efficacy Assays

Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed.

Principle: This is the gold standard for determining the antiviral activity of a compound.[11] It measures the ability of a drug to reduce the number of viral plaques formed in a cell monolayer.[11][12][13][14] A plaque is a localized area of cell death (cytopathic effect, CPE) resulting from viral replication.[14][15] The concentration of the compound that reduces the plaque number by 50% is the EC50 (50% effective concentration).

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.[14]

  • Compound Treatment: After incubation, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of this compound. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[11][12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.[11]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Principle: This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.[12][16][17] It is a sensitive method to determine the inhibitory effect of a compound on viral replication.[16][17][18]

Protocol: Viral Yield Reduction Assay

  • Infection and Treatment: Infect host cells with the target virus at a specific multiplicity of infection (MOI). After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: Harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

  • Virus Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Compare the viral titers from the treated samples to the untreated virus control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.

Data Presentation and Interpretation

The data from the in vitro assays should be compiled to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.

SI = CC50 / EC50

A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.[8] Compounds with an SI value of ≥10 are generally considered good candidates for further investigation.[8]

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell LineAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCKPlaque Reduction>10015.2>6.6
Herpes Simplex Virus 1VeroPlaque Reduction>1008.7>11.5
Dengue Virus 2Huh-7Viral Yield Reduction85.312.17.0
HIV-1MT-4p24 Antigen ELISA92.55.417.1

Phase 2: Elucidating the Mechanism of Action (MoA)

Understanding how this compound inhibits viral replication is a critical step in its development as an antiviral drug.

Common Viral Life Cycle Stages as Potential Targets

Viruses replicate through a multi-step process, each of which can be a target for antiviral drugs.[19][20][21]

viral_replication_cycle Attachment 1. Attachment Penetration 2. Penetration & Uncoating Attachment->Penetration Replication 3. Replication (Genome & Protein Synthesis) Penetration->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Attachment Infection of new cells

Caption: Generalized viral replication cycle.
Time-of-Addition Assay

Principle: This assay helps to identify which stage of the viral life cycle is inhibited by this compound. The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.

Protocol:

  • Synchronize the infection of host cells with a high MOI of the virus.

  • Add this compound at various time points:

    • Pre-infection: To assess inhibition of attachment.

    • During infection: To assess inhibition of entry.

    • Post-infection: At different time points to assess inhibition of replication, assembly, or release.

  • Harvest the virus at the end of the replication cycle and determine the viral yield.

  • A significant reduction in viral yield when the compound is added at a specific time point suggests that the corresponding stage of the viral life cycle is being targeted.

Virucidal Assay

Principle: This assay determines if this compound directly inactivates virus particles.[12]

Protocol:

  • Incubate a known amount of virus directly with various concentrations of this compound for a set period (e.g., 1-2 hours) at 37°C.

  • Dilute the mixture to a non-inhibitory concentration of the compound.

  • Determine the remaining infectious virus titer using a plaque assay.

  • A significant reduction in viral titer compared to the untreated control indicates virucidal activity.

Enveloped Virus Entry Pathways

For enveloped viruses, entry into the host cell is a critical first step and a common target for antiviral drugs.[22][23][24][25]

virus_entry_pathways cluster_cell Host Cell cluster_plasma_membrane Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 4. Trafficking to Replication Site Endosome Endosome Endosome->Cytoplasm 3a. Fusion from Endosome (pH-dependent) Receptor Host Cell Receptor Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis 2a. Endocytosis Direct_Fusion Membrane Fusion Receptor->Direct_Fusion 2b. Direct Fusion at Plasma Membrane Virus Enveloped Virus Virus->Receptor 1. Attachment Endocytosis->Endosome Direct_Fusion->Cytoplasm 3b. Release of Viral Core

Caption: Common entry pathways for enveloped viruses.

Phase 3: In Vivo Efficacy Studies

Promising in vitro results should be followed up with in vivo studies to assess the efficacy of this compound in a living organism.[25][26]

Animal Model Selection

The choice of animal model is critical and depends on the target virus.[27] Mice are commonly used for initial studies due to their cost-effectiveness and availability.[27][28] For certain viruses, such as influenza, ferrets are a more suitable model as they can exhibit human-like symptoms.[17][27] For novel viruses, transgenic mice expressing human receptors may be necessary.[26]

Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Before an efficacy study, the MTD of this compound in the chosen animal model must be determined. This is the highest dose that does not cause unacceptable toxicity. PK studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform the dosing regimen for the efficacy study.

In Vivo Efficacy Protocol (General Framework)
  • Animal Groups: Divide animals into groups, including:

    • Vehicle control (infected, no treatment)

    • Positive control (infected, treated with a known antiviral drug)

    • This compound treatment groups (infected, treated with different doses of this compound)

  • Infection: Infect the animals with a standardized dose of the virus (e.g., intranasally for respiratory viruses).[28][29][30]

  • Treatment: Administer this compound according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection). Treatment may begin before or after infection, depending on the study's objective (prophylactic vs. therapeutic).[29]

  • Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, changes in activity, and mortality.[29]

  • Endpoint Analysis: At specific time points post-infection, euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs for respiratory viruses).[29]

  • Data Collection:

    • Viral Load: Determine the viral titer in the collected tissues.

    • Histopathology: Examine tissue sections for signs of inflammation and damage.

    • Biomarkers: Measure levels of relevant cytokines and other inflammatory markers.

Table 2: Example In Vivo Efficacy Data for this compound against Influenza A Virus in Mice

Treatment GroupMean Weight Loss (%)Survival Rate (%)Lung Viral Titer (log10 PFU/g)Lung Histopathology Score
Vehicle Control25.406.84.5
Oseltamivir (20 mg/kg)8.21002.11.2
This compound (25 mg/kg)15.1604.32.8
This compound (50 mg/kg)10.5803.22.1

Conclusion

This document provides a detailed roadmap for the preclinical evaluation of this compound as a potential antiviral agent. By following these structured protocols, researchers can generate the necessary data to assess its safety and efficacy, elucidate its mechanism of action, and determine its potential for further development as a novel antiviral therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Mniopetal A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during the total synthesis of Mniopetal A.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

The total synthesis of this compound, a complex drimane sesquiterpenoid, typically involves several key strategic stages. While the exact sequence can vary, a common approach, drawing from syntheses of related compounds like Mniopetal E, includes:

  • Construction of a highly functionalized linear precursor: This often involves stereocontrolled carbon-carbon bond formations, such as Horner-Emmons reactions, to build the backbone of the molecule.

  • Intramolecular Diels-Alder (IMDA) reaction: This crucial step forms the core tricyclic skeleton of the Mniopetal family of natural products.[1][2][3][4] The stereoselectivity of this reaction is paramount for the success of the synthesis.

  • Functional group manipulations and lactone formation: Post-cycloaddition, a series of transformations are required to install the correct oxidation states and form the characteristic γ-hydroxy-γ-lactone moiety.[1][2][4]

Q2: What are the most common challenges encountered in the synthesis of this compound and related drimane sesquiterpenoids?

Researchers may encounter several challenges, including:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry throughout the synthesis is a primary challenge, particularly during the IMDA reaction.

  • Low Yields: The multi-step nature of the synthesis can lead to low overall yields. Identifying and optimizing low-yielding steps is critical.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating purification and reducing yields.

  • Reproducibility: Achieving consistent results across different batches can be difficult due to the sensitivity of some reactions to subtle changes in conditions.

Troubleshooting Guides

Guide 1: Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction

Issue: The key IMDA reaction to form the tricyclic core of this compound is proceeding with low yield.

Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Thermal IMDA reactions are sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition or the formation of side products.
Presence of Impurities Ensure the starting triene precursor is of high purity. Impurities can inhibit the reaction or lead to undesired pathways.
Inappropriate Solvent Screen different high-boiling point solvents such as toluene, xylene, or mesitylene. The choice of solvent can influence the transition state of the cycloaddition.
Lewis Acid Catalysis Consider the use of a Lewis acid catalyst to promote the reaction at a lower temperature. However, care must be taken as Lewis acids can also promote side reactions.

A decision-making workflow for troubleshooting this issue is presented below:

IMDA_Troubleshooting start Low IMDA Yield check_purity Verify Purity of Triene Precursor start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed screen_solvents Screen Different Solvents optimize_temp->screen_solvents Yield Still Low success Yield Improved optimize_temp->success Optimization Successful lewis_acid Consider Lewis Acid Catalysis screen_solvents->lewis_acid No Improvement screen_solvents->success Optimization Successful lewis_acid->success Optimization Successful

Caption: Troubleshooting workflow for low IMDA yield.

Guide 2: Poor Stereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction

Issue: The IMDA reaction is producing a mixture of diastereomers, with the undesired stereoisomer being a significant component.

Potential Cause Suggested Solution
Suboptimal Reaction Conditions The endo/exo selectivity of Diels-Alder reactions is often temperature-dependent. Lower reaction temperatures generally favor the kinetic endo product.[5]
Steric Hindrance The conformation of the tether connecting the diene and dienophile can influence the facial selectivity of the cycloaddition. Modification of protecting groups on the tether may alter its conformational preference and improve stereoselectivity.
Choice of Catalyst If using a Lewis acid, the nature of the catalyst can significantly impact the diastereoselectivity. Experiment with different Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄) to find the optimal balance of reactivity and selectivity.

The following table summarizes hypothetical data on the effect of reaction conditions on the diastereomeric ratio of the IMDA product.

Temperature (°C) Solvent Lewis Acid (0.1 eq) Diastereomeric Ratio (endo:exo) Yield (%)
110TolueneNone3:165
80TolueneNone5:150
80DichloromethaneEt₂AlCl8:175
80DichloromethaneSnCl₄2:170

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Diels-Alder (IMDA) Reaction
  • Preparation: A solution of the triene precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon.

  • Reaction: The solution is heated to reflux (approximately 110 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tricyclic product.

Protocol 2: Horner-Emmons Olefination for Precursor Synthesis
  • Deprotonation: To a solution of the phosphonate reagent (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Overall Synthetic Workflow

The following diagram illustrates a generalized workflow for the total synthesis of this compound.

MniopetalA_Workflow start Starting Materials step1 Horner-Emmons Olefination (and other chain elongations) start->step1 precursor Linear Triene Precursor step1->precursor step2 Intramolecular Diels-Alder Cycloaddition precursor->step2 tricycle Tricyclic Core step2->tricycle step3 Functional Group Interconversions tricycle->step3 step4 Lactone Formation step3->step4 end This compound step4->end

Caption: Generalized workflow for this compound total synthesis.

References

Technical Support Center: Mniopetal A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Mniopetal A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, a drimane sesquiterpenoid, presents several purification challenges typical for natural products. These include:

  • Low abundance: this compound may be present in low concentrations in the source material, requiring efficient extraction and enrichment steps.

  • Co-eluting impurities: Structurally similar compounds are often present in the crude extract, leading to difficulties in separation by chromatography.

  • Instability: this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.[1][2]

  • Sample matrix complexity: The crude extract is a complex mixture of various compounds, which can interfere with the purification process.[3]

Q2: What is a suitable starting material for this compound isolation?

A2: this compound is a natural product. The selection of the source organism and the specific part of the organism (e.g., leaves, stem, roots) is crucial for maximizing the yield. A thorough literature review of related drimane sesquiterpenoids can provide guidance on potential high-yielding sources.

Q3: What analytical techniques are recommended for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the preferred method for monitoring the purification process. Thin-Layer Chromatography (TLC) can be used as a rapid, qualitative tool for tracking the presence of this compound in different fractions.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract.

Possible Cause Recommended Solution
Inefficient extraction solvent.Screen a panel of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the optimal solvent for this compound extraction.[5][6]
Degradation during extraction.Employ milder extraction techniques such as maceration or ultrasound-assisted extraction at room temperature to prevent thermal degradation.[7]
Improper sample preparation.Ensure the source material is properly dried and ground to a fine powder to maximize the surface area for extraction.[8]
Suboptimal extraction time.Optimize the extraction time; prolonged extraction may lead to the co-extraction of undesirable compounds or degradation of the target molecule.

Problem 2: Poor Separation of this compound from Impurities during Column Chromatography.

Possible Cause Recommended Solution
Inappropriate stationary phase.Test different stationary phases such as silica gel, C18 reversed-phase silica, or Sephadex LH-20. The choice will depend on the polarity of this compound and the impurities.
Non-optimized mobile phase.Perform a gradient elution to identify the optimal solvent system for separating this compound. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a common starting point for silica gel chromatography. For reversed-phase, a gradient of water and acetonitrile or methanol is typically used.
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.
Irregular column packing.Ensure the chromatography column is packed uniformly to prevent channeling and band broadening.

Problem 3: Degradation of this compound during Purification.

Possible Cause Recommended Solution
pH instability.Buffer the mobile phase to a neutral pH if this compound is found to be sensitive to acidic or basic conditions.
Light sensitivity.Protect the sample from light by using amber-colored vials and covering the chromatography column with aluminum foil.[1]
Oxidation.Degas solvents before use and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase if oxidative degradation is suspected.[1]
Thermal instability.Conduct all purification steps at room temperature or in a cold room if this compound is thermolabile.[6]

Experimental Protocols

Protocol 1: Extraction of this compound

  • Preparation of Material: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Maceration: Soak the powdered material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning: Suspend the concentrated crude extract in water and sequentially partition with hexane, ethyl acetate, and n-butanol. Monitor the presence of this compound in each fraction by TLC or HPLC.

Protocol 2: Chromatographic Purification of this compound

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (5 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

    • ...and so on, until this compound elutes.

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC or HPLC.

  • Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, if necessary.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to this compound purification.

experimental_workflow start Plant Material extraction Extraction (e.g., Maceration) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractions Fraction Collection chromatography->fractions analysis Analysis (TLC/HPLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling pure_compound Pure this compound pooling->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of this compound check_impurities Are impurities more or less polar? start->check_impurities more_polar Impurities are more polar check_impurities->more_polar More Polar less_polar Impurities are less polar check_impurities->less_polar Less Polar solution3 Consider reversed-phase chromatography check_impurities->solution3 Alternative solution1 Increase polarity of mobile phase gradually more_polar->solution1 solution2 Use a less polar mobile phase initially less_polar->solution2

Caption: Troubleshooting logic for improving separation during chromatography.

Based on the biological activities of related drimane sesquiterpenoids, this compound could potentially modulate various signaling pathways.[9] For instance, many sesquiterpenoids exhibit anti-inflammatory and anti-cancer properties, often through the inhibition of pathways like NF-κB or the modulation of MAPK signaling.[10][11]

signaling_pathway mniopetal_a This compound receptor Cell Surface Receptor mniopetal_a->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb inflammation Inflammation nfkb->inflammation

Caption: A hypothetical signaling pathway modulated by this compound.

References

Mniopetal A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mniopetal A, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] It was first isolated from a fungus of the Mniopetalum species and has shown potential as an antiviral agent, specifically as an inhibitor of Moloney murine leukemia virus (MuLV) reverse transcriptase. The core structure of this compound is a drimane skeleton.[1]

Quantitative Data Summary: Chemical Properties of this compound

PropertyValueSource
CAS Number 158760-98-6[1]
Molecular Formula C₂₇H₄₀O₉[1]
Molecular Weight 508.6 g/mol [1]
IUPAC Name [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

A2: this compound, like other drimane sesquiterpenoids, is a lipophilic molecule and is expected to have very low solubility in aqueous solutions. This is a common challenge encountered with hydrophobic compounds in biological experiments. When you introduce a concentrated stock solution of this compound (likely dissolved in an organic solvent) into an aqueous buffer, the compound can precipitate out of solution.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

A3: Based on general practices for hydrophobic compounds and related drimane sesquiterpenoids, the following organic solvents are recommended for preparing a stock solution of this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.

Q4: What is the maximum concentration of organic solvent (like DMSO) that is safe for my cell culture experiments?

A4: The tolerance of cell lines to organic solvents can vary. However, as a general guideline:

  • DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. It is recommended to keep the final concentration at or below 0.1% (v/v) if possible. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.

  • Ethanol and Methanol: The tolerance for these solvents is generally lower than for DMSO in cell culture. It is advisable to keep the final concentration well below 1% (v/v).

Q5: What are the known biological activities and mechanisms of action for this compound and related compounds?

A5: this compound and other drimane sesquiterpenoids have been shown to exhibit a range of biological activities:

  • Antiviral Activity: this compound itself has been identified as an inhibitor of reverse transcriptase.[1]

  • Anti-inflammatory Activity: Related drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

  • Apoptosis Induction: Some drimane sesquiterpenoids can inhibit caspase-1 and caspase-3, enzymes that play crucial roles in inflammation and apoptosis (programmed cell death).[2]

Troubleshooting Guides

Problem: this compound precipitates when I add it to my aqueous buffer.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility This compound is inherently hydrophobic. It is not expected to be soluble in purely aqueous solutions at high concentrations.
"Salting Out" Effect High salt concentrations in your buffer can further decrease the solubility of hydrophobic compounds.
Incorrect Dilution Method Adding the aqueous buffer directly to your concentrated organic stock can cause rapid precipitation.

Troubleshooting Workflow

G start Start: this compound Precipitation Issue stock_sol Prepare a high-concentration stock solution in 100% DMSO, ethanol, or methanol. start->stock_sol serial_dil Perform serial dilutions of the stock solution in the same organic solvent. stock_sol->serial_dil final_dil Add a small volume of the diluted stock to a larger volume of your pre-warmed aqueous buffer with vigorous vortexing. serial_dil->final_dil check_precip Visually inspect for precipitation. final_dil->check_precip success Solution is clear. Proceed with experiment. check_precip->success No fail Precipitation persists. check_precip->fail Yes troubleshoot Troubleshooting Options fail->troubleshoot option1 Decrease the final concentration of this compound. troubleshoot->option1 option2 Increase the final concentration of the organic co-solvent (if tolerated by the assay). troubleshoot->option2 option3 Use a solubilizing agent (e.g., Pluronic F-68, Cremophor EL). troubleshoot->option3

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Methanol, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (DMSO, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of solvent evaporation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution into an aqueous medium for cell-based experiments while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the stock solution needed. Aim to keep the final organic solvent concentration as low as possible (ideally ≤0.1% for DMSO).

  • In a sterile polypropylene tube, add the required volume of pre-warmed aqueous medium.

  • While vigorously vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the hydrophobic compound before it has a chance to aggregate and precipitate.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration of this compound.

  • Use the freshly prepared working solution immediately in your experiment.

Signaling Pathway Diagrams

NF-κB Inhibition Pathway

NFkB_Pathway MniopetalA This compound / Drimane Sesquiterpenoids IKK IKK Complex MniopetalA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: this compound and related drimane sesquiterpenoids can inhibit the NF-κB signaling pathway.

Caspase-Mediated Apoptosis Pathway

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 ActiveCaspase8 Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9->Caspase3 MniopetalA This compound / Drimane Sesquiterpenoids ActiveCaspase3 Caspase-3 MniopetalA->ActiveCaspase3 Inhibits Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Drimane sesquiterpenoids may inhibit apoptosis by targeting effector caspases like Caspase-3.

HIV Reverse Transcriptase Inhibition

HIV_RT_Inhibition MniopetalA This compound HIV_RT HIV Reverse Transcriptase MniopetalA->HIV_RT Inhibits Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Replication Viral Replication Viral_DNA->Replication

Caption: this compound inhibits the activity of HIV reverse transcriptase, blocking viral DNA synthesis.

References

Technical Support Center: Optimizing Mniopetal A Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Mniopetal A for successful antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in antiviral activity results between experiments. - Inconsistent this compound stock solution preparation. - Pipetting errors. - Variation in cell seeding density. - Fluctuation in incubation times.- Prepare fresh stock solutions for each experiment and validate concentration. - Use calibrated pipettes and proper pipetting techniques. - Ensure a uniform single-cell suspension before seeding. - Strictly adhere to standardized incubation periods.
No observable antiviral effect at tested concentrations. - this compound concentration is too low. - The compound has no activity against the specific virus. - Issues with the assay setup (e.g., high virus titer).- Perform a dose-response study with a wider and higher range of concentrations. - Include a positive control antiviral to validate the assay. - Optimize the virus titer to ensure it is within the dynamic range of the assay.
Significant cytotoxicity observed even at low this compound concentrations. - The compound is inherently toxic to the host cells. - Contamination of the this compound stock. - Solvent (e.g., DMSO) concentration is too high.- Determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for antiviral assays. - Filter-sterilize the stock solution. - Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% DMSO).[1]
Precipitation of this compound in the culture medium. - Poor aqueous solubility of the compound.[2][3] - The concentration used exceeds its solubility limit.- Prepare a higher concentration stock in an appropriate solvent (e.g., DMSO) and dilute further in the medium. - Visually inspect for precipitation after dilution. - If solubility remains an issue, consider formulation strategies such as using solubility enhancers, though this may impact biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an antiviral assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and toxicity. A typical starting range for natural product screening is from 0.1 µM to 100 µM.[4] This range allows for the identification of a dose-dependent effect and the determination of key parameters like the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration provides the highest antiviral activity with the lowest cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window. You must first perform a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the EC50.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: this compound, like many natural products, should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.[1]

Q4: My antiviral assay results are not reproducible. What could be the cause?

A4: Lack of reproducibility can stem from several factors. Key areas to investigate include:

  • Compound Stability: Ensure your this compound stock is not degraded.

  • Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number.

  • Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment.

  • Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations.

  • Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing.

Q5: Can the antiviral activity of this compound be cell-line dependent?

A5: Yes, the antiviral efficacy and cytotoxicity of a compound can vary significantly between different cell lines. This can be due to differences in cell metabolism, compound uptake, or the ability of the virus to replicate in different host cells. It is advisable to test this compound in multiple relevant cell lines to assess the breadth of its activity and toxicity profile.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTS Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a "no-drug" control and a "cells-only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells-only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) using a Cytopathic Effect (CPE) Inhibition Assay

This protocol measures the concentration of this compound required to inhibit the virus-induced cell death by 50%.

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, dilute the virus stock to a predetermined multiplicity of infection (MOI).

  • Infection and Treatment: Add the this compound dilutions to the cells, followed by the addition of the virus. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the "virus control" wells show approximately 80-90% CPE (typically 2-4 days).

  • Quantification of CPE: Use a method like the MTS assay (as described in Protocol 1) to quantify cell viability.[6]

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation

Table 1: Example Cytotoxicity and Antiviral Activity Data for this compound

This compound (µM)% Cell Viability (CC50 Assay)% CPE Inhibition (EC50 Assay)
10015.298.5
5035.895.1
2568.989.3
12.592.175.4
6.2598.552.1
3.1310028.7
1.5610010.2
01000

Table 2: Summary of Key Antiviral Parameters for this compound

ParameterValueDescription
CC50 45 µM50% Cytotoxic Concentration
EC50 6 µM50% Effective Concentration
SI 7.5Selectivity Index (CC50/EC50)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Host Cells cytotoxicity_assay Cytotoxicity Assay (CC50) prep_cells->cytotoxicity_assay antiviral_assay Antiviral Assay (EC50) prep_cells->antiviral_assay prep_compound Prepare this compound Stock prep_compound->cytotoxicity_assay prep_compound->antiviral_assay calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si determine_optimal_conc Determine Optimal Concentration Range calc_si->determine_optimal_conc

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_virus_lifecycle Potential Viral Life Cycle Inhibition Points entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Viral Assembly replication->assembly release 5. Viral Release assembly->release mniopetal_a This compound mniopetal_a->entry Inhibits mniopetal_a->replication Inhibits mniopetal_a->release Inhibits

Caption: Potential mechanisms of this compound antiviral activity.

troubleshooting_logic start Problem: Inconsistent Results check_stock Check this compound Stock Solution start->check_stock check_cells Assess Cell Health & Seeding check_stock->check_cells Consistent solution_stock Solution: Prepare Fresh Stock, Validate Concentration check_stock->solution_stock Inconsistent? check_virus Verify Virus Titer (MOI) check_cells->check_virus Consistent solution_cells Solution: Use Consistent Passage & Density check_cells->solution_cells Variable? check_protocol Review Assay Protocol check_virus->check_protocol Consistent solution_virus Solution: Use Consistent MOI check_virus->solution_virus Inconsistent? solution_protocol Solution: Standardize Incubation & Pipetting check_protocol->solution_protocol Deviations?

Caption: Troubleshooting logic for inconsistent antiviral assay results.

References

Mniopetal A Assay Interference and Mitigation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mniopetal A. The information provided addresses potential assay interference and offers strategies for mitigation to ensure data integrity.

Troubleshooting Guide: Addressing Common Issues

Researchers using this compound may encounter unexpected or inconsistent results. This guide provides a structured approach to identifying and resolving potential assay interference.

Observed Issue Potential Cause Recommended Action
Decreased Signal in Biochemical Assays (e.g., Enzyme Inhibition Assays) Covalent Modification of Target Protein: this compound, as a drimane sesquiterpenoid, may contain reactive functional groups (e.g., aldehydes) that can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on the target protein, leading to non-specific inhibition.1. Perform a time-dependent inhibition assay: Pre-incubate the enzyme with this compound for varying durations before adding the substrate. A time-dependent decrease in enzyme activity suggests covalent modification. 2. Conduct a dialysis or jump-dilution experiment: If the inhibition is reversible, activity should be restored after removal of the compound. Irreversible inhibition points towards covalent binding. 3. Use a nucleophile-containing scavenger: Include a high concentration of a nucleophile like glutathione or dithiothreitol (DTT) in the assay buffer to compete with the protein for covalent modification by this compound.
Increased Signal in Reporter Gene or Cell-Based Assays Redox Cycling and ROS Generation: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS). ROS can interfere with assay components, such as luciferase in reporter assays, or induce cellular stress pathways, leading to false-positive signals.1. Incorporate an antioxidant: Add an antioxidant such as N-acetylcysteine (NAC) to the assay medium to quench ROS. A reduction in the signal in the presence of the antioxidant suggests redox-mediated interference. 2. Use a cell-free luciferase assay: Test this compound directly against the luciferase enzyme in the absence of cells. Inhibition in this format would point to direct interaction with the reporter enzyme.
Variable IC50 Values Across Different Assay Formats Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to apparent activity. This effect is often sensitive to the presence of detergents.1. Include a non-ionic detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. If this compound is an aggregator, its apparent potency will be significantly reduced in the presence of a detergent. 2. Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates by this compound at concentrations used in the assay.
Fluorescence or Absorbance Interference Intrinsic Optical Properties: this compound may possess inherent fluorescence or absorbance at the wavelengths used for detection in the assay, leading to false signals.1. Run a background control: Measure the fluorescence or absorbance of this compound in the assay buffer without the biological target or detection reagents. Subtract this background from the experimental wells. 2. Use a different detection method: If possible, switch to an alternative assay format with a different readout (e.g., luminescence instead of fluorescence).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound is a drimane sesquiterpenoid natural product. While specific data on this compound is limited, related compounds in this class contain reactive functional groups, such as aldehydes. Such groups can lead to non-specific interactions in biological assays, a phenomenon associated with Pan-Assay Interference Compounds (PAINS). Therefore, it is crucial to perform counter-screens to ensure that any observed biological activity is specific to the intended target and not an artifact of assay interference.

Q2: What are the common mechanisms of assay interference for compounds like this compound?

Based on the potential presence of reactive moieties, this compound could interfere with assays through several mechanisms:

  • Covalent Protein Modification: Reactive functional groups can form covalent bonds with proteins, leading to non-specific inhibition.

  • Redox Cycling: The compound may undergo oxidation-reduction reactions, generating reactive oxygen species (ROS) that can damage cellular components or interfere with assay reagents.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester proteins non-specifically.

  • Optical Interference: The compound may have intrinsic fluorescence or absorbance that overlaps with the assay's detection wavelengths.

Q3: How can I proactively mitigate potential assay interference from this compound?

Several steps can be taken during assay development and execution:

  • Assay Design: Whenever possible, use orthogonal assays with different detection methods to confirm initial hits.

  • Control Experiments: Always include appropriate controls, such as testing the compound in the absence of the target protein or using a structurally related but inactive analog if available.

  • Reagent Purity: Ensure the purity of this compound, as impurities can also lead to false positives.

  • Detergent Addition: For biochemical assays, the inclusion of a low concentration of a non-ionic detergent can help prevent interference from compound aggregation.

Experimental Protocols

Protocol 1: Time-Dependent Inhibition Assay

Objective: To determine if this compound exhibits time-dependent inhibition of a target enzyme, which is indicative of covalent modification.

Materials:

  • Target enzyme

  • This compound stock solution

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Plate reader

Methodology:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the target enzyme to wells containing either this compound or vehicle control.

  • Incubate the enzyme-compound mixture for different time points (e.g., 0, 15, 30, 60 minutes) at the appropriate temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Measure the reaction progress over time using a plate reader.

  • Calculate the initial reaction rates for each condition.

  • Plot the enzyme activity as a function of pre-incubation time for each concentration of this compound. A decrease in activity with increasing pre-incubation time suggests time-dependent inhibition.

Protocol 2: Assay for Redox Cycling using N-acetylcysteine (NAC)

Objective: To assess if this compound induces a signal through the generation of reactive oxygen species (ROS).

Materials:

  • Cell-based or biochemical assay system where interference is suspected

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution

  • Assay-specific reagents and detection instruments

Methodology:

  • Determine the optimal concentration of NAC that does not interfere with the assay but can effectively scavenge ROS (typically in the low millimolar range).

  • Set up the assay with the following conditions in parallel:

    • Vehicle control

    • This compound at various concentrations

    • NAC alone

    • This compound at various concentrations in the presence of NAC

  • Perform the assay according to the standard protocol.

  • Measure the assay signal for all conditions.

  • Compare the signal generated by this compound in the presence and absence of NAC. A significant reduction in the signal in the presence of NAC indicates that the observed activity is likely due to ROS generation.

Visualizations

Signaling_Pathway_Interference Hypothetical Signaling Pathway Interference by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression MniopetalA This compound (Reactive Species) MniopetalA->Kinase2 Covalent Modification (Non-specific Inhibition) ROS ROS MniopetalA->ROS Redox Cycling ROS->TranscriptionFactor Oxidative Stress Activation

Caption: Potential non-specific effects of this compound on a signaling pathway.

Experimental_Workflow Workflow for Identifying Assay Interference Start Initial Hit from Primary Screen DoseResponse Confirm with Dose-Response Curve Start->DoseResponse TimeDependence Time-Dependent Inhibition Assay DoseResponse->TimeDependence RedoxAssay Redox Cycling Assay (e.g., with NAC) DoseResponse->RedoxAssay AggregationAssay Aggregation Assay (e.g., with Detergent) DoseResponse->AggregationAssay OpticalScan Check for Intrinsic Fluorescence/Absorbance DoseResponse->OpticalScan OrthogonalAssay Test in Orthogonal Assay DoseResponse->OrthogonalAssay No interference detected FalsePositive Potential False Positive TimeDependence->FalsePositive Time-dependent inhibition RedoxAssay->FalsePositive Signal reduced with antioxidant AggregationAssay->FalsePositive Activity reduced with detergent OpticalScan->FalsePositive Intrinsic signal detected Conclusion Conclusion on Specificity OrthogonalAssay->Conclusion Activity confirmed OrthogonalAssay->FalsePositive Activity not confirmed

Caption: A systematic workflow to identify potential assay interference.

Troubleshooting_Tree Troubleshooting Unexpected Assay Results Start Unexpected Result with this compound IsTimeDependent Is inhibition time-dependent? Start->IsTimeDependent IsDetergentSensitive Is activity sensitive to detergent? IsTimeDependent->IsDetergentSensitive No CovalentModification Likely Covalent Modification IsTimeDependent->CovalentModification Yes IsAntioxidantSensitive Is signal sensitive to antioxidants? IsDetergentSensitive->IsAntioxidantSensitive No Aggregation Likely Aggregation IsDetergentSensitive->Aggregation Yes HasIntrinsicSignal Does compound have intrinsic signal? IsAntioxidantSensitive->HasIntrinsicSignal No RedoxCycling Likely Redox Cycling IsAntioxidantSensitive->RedoxCycling Yes OpticalInterference Likely Optical Interference HasIntrinsicSignal->OpticalInterference Yes SpecificActivity Potentially Specific Activity HasIntrinsicSignal->SpecificActivity No

Caption: A decision tree for troubleshooting unexpected assay results.

Technical Support Center: Mniopetal A In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic profile of Mniopetal A and methods to reduce it is limited in current scientific literature. The following guide provides general strategies and troubleshooting advice applicable to the in vitro study of natural products, particularly sesquiterpenoids like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when assessing the cytotoxicity of this compound in vitro.

Q1: We are observing high levels of cytotoxicity in our cancer cell line even at very low concentrations of this compound. How can we determine if this is a specific anti-cancer effect or general toxicity?

A1: Differentiating between targeted anti-cancer activity and non-specific cytotoxicity is crucial.

  • Recommendation: Test this compound in parallel on a non-cancerous, healthy cell line (e.g., from the same tissue of origin as the cancer cell line).

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both the cancerous and non-cancerous cell lines. From these values, you can determine the Selectivity Index (SI).

    • SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)

  • Interpretation: A higher SI value (typically >3) suggests that this compound is selectively toxic to cancer cells.[1] A low SI value (≤1) indicates general cytotoxicity.

Q2: Our results show high variability between replicate wells in our cytotoxicity assay. What are the potential causes and solutions?

A2: High variability can obscure the true effect of your compound. Several factors could be responsible:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell damage.[2]

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and media components, leading to skewed results. Avoid using the outermost wells for experimental data or ensure the incubator has adequate humidity.[3]

  • Compound Precipitation: this compound, like many natural products, may have low aqueous solubility. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If observed, consider using a different solvent or reducing the final solvent concentration.

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions and reagent additions.[2]

Q3: The cytotoxicity of this compound seems to increase dramatically with longer incubation times (e.g., 72 hours vs. 24 hours). How should we choose the optimal exposure time?

A3: The optimal incubation time depends on the cell line's doubling time and the compound's potential mechanism of action.

  • Recommendation: Perform a time-course experiment. Test a range of this compound concentrations at multiple time points (e.g., 24h, 48h, 72h).

  • Analysis: This will reveal how quickly the cytotoxic effects manifest. Some compounds may require a full cell cycle to exert their effects, while others may act more rapidly.

  • Consideration: For apoptosis assays, a shorter incubation time (e.g., 6-8 hours) might be necessary to capture early apoptotic events.[4]

Q4: Could the observed cytotoxicity be due to oxidative stress? Are there methods to test for and mitigate this?

A4: Yes, many natural compounds, including sesquiterpenes, can induce cytotoxicity through the generation of Reactive Oxygen Species (ROS).[5][6]

  • Testing for ROS: You can measure ROS production directly using fluorescent probes like DCFH-DA in cells treated with this compound.

  • Mitigation Strategy: A potential method to reduce this off-target cytotoxicity is to co-administer an antioxidant, such as N-acetylcysteine (NAC).[7] If NAC co-treatment reduces cytotoxicity in non-cancerous cells while preserving it in cancer cells, it suggests that ROS-mediated damage is a component of the general toxicity.

Experimental Protocols & Data Presentation

Protocol 1: Determining the Selectivity Index of this compound

This protocol outlines the steps to assess the selective cytotoxicity of this compound.

  • Cell Culture: Culture both a cancer cell line (e.g., HepG2, human liver cancer) and a corresponding non-cancerous cell line (e.g., THLE-2, normal human liver epithelial cells) in their recommended media.[1]

  • Cell Seeding: Seed both cell types into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or SRB assay.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of this compound concentration.

    • Use non-linear regression to determine the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) using the formula provided in A1.

Illustrative Data: Selectivity of this compound

The following table presents hypothetical data to illustrate the concept of a selectivity index.

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)
This compound HepG2Cancerous8.86.2
THLE-2Non-cancerous54.5
Doxorubicin HepG2Cancerous0.91.3
(Control Drug)THLE-2Non-cancerous1.2

This is illustrative data and does not represent actual experimental results.

Protocol 2: Co-treatment with an Antioxidant to Reduce Oxidative Stress

This protocol describes how to test if an antioxidant can mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Seed both cancerous and non-cancerous cells in 96-well plates as described in Protocol 1.

  • Experimental Groups: Prepare the following treatment groups:

    • This compound alone (at various concentrations).

    • N-acetylcysteine (NAC) alone (at a fixed, non-toxic concentration, e.g., 1-5 mM).

    • This compound + NAC (co-treatment).

    • Vehicle control.

  • Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired duration (e.g., 48 hours).

  • Viability Assay: Assess cell viability using an appropriate method (e.g., MTT assay).

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC for both cell lines.

Illustrative Data: Effect of NAC Co-treatment

This table shows hypothetical results from an antioxidant co-treatment experiment.

Cell LineTreatmentIC50 of this compound (µM)Fold Change in IC50
THLE-2 This compound alone54.5-
(Non-cancerous)This compound + 5mM NAC163.53.0
HepG2 This compound alone8.8-
(Cancerous)This compound + 5mM NAC10.11.15

This is illustrative data. A significant increase in the IC50 value for the non-cancerous cell line suggests that NAC is protecting these cells from this compound-induced cytotoxicity, likely by mitigating oxidative stress.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and potential biological pathways.

G cluster_setup Phase 1: Assay Setup & Optimization cluster_testing Phase 2: Differential Cytotoxicity Testing cluster_analysis Phase 3: Analysis & Further Steps start Start: High Cytotoxicity Observed cell_line Select Cancer & Non-Cancer Cell Lines start->cell_line seed_density Optimize Seeding Density cell_line->seed_density time_course Perform Time-Course (24, 48, 72h) seed_density->time_course treat_cells Treat both cell lines with this compound concentration gradient time_course->treat_cells viability_assay Perform Viability Assay (e.g., MTT) treat_cells->viability_assay calc_ic50 Calculate IC50 for each cell line viability_assay->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si si_high Result: High SI (>3) (Selective Cytotoxicity) calc_si->si_high If SI is High si_low Result: Low SI (≤3) (General Cytotoxicity) calc_si->si_low If SI is Low mechanism_study Proceed to Mechanism of Action Studies si_high->mechanism_study mitigation_study Investigate Mitigation Strategies (e.g., Antioxidant Co-treatment) si_low->mitigation_study

Caption: Workflow for assessing and troubleshooting this compound cytotoxicity.

G MniopetalA This compound (Sesquiterpenoid) Mitochondria Mitochondria MniopetalA->Mitochondria Interacts with ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis NAC Antioxidant (e.g., N-acetylcysteine) NAC->ROS Scavenges

References

Technical Support Center: Scaling Up Mniopetal A Production from Mniopetalum sp. Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Mniopetal A from Mniopetalum sp. fermentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of Mniopetalum sp. fermentation for this compound production.

Issue ID Problem Potential Causes Recommended Solutions
MN-A-001 Low this compound Yield 1. Suboptimal fermentation parameters (pH, temperature, aeration, agitation).2. Nutrient limitation in the culture medium.3. Inadequate inoculum size or quality.4. Shear stress from excessive agitation damaging mycelia.1. Optimize fermentation parameters systematically. Start with the baseline conditions provided in the Experimental Protocols section and perform a design of experiments (DoE) to identify optimal settings.[1][2]2. Analyze the medium composition and consider supplementing with precursors to the drimane sesquiterpenoid pathway, such as farnesyl pyrophosphate (FPP).3. Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (typically 5-10% v/v).4. Gradually increase agitation speed and monitor mycelial morphology and this compound production to find a balance between mixing and shear stress.
MN-A-002 Inconsistent Batch-to-Batch Production 1. Variability in raw materials for the culture medium.2. Inconsistent sterilization of media or bioreactor.3. Fluctuations in fermentation parameters between batches.1. Source high-quality, consistent raw materials. Prepare and store media in a standardized manner.2. Validate and standardize sterilization protocols for both the media and the bioreactor.[3]3. Implement strict process controls and monitoring for pH, temperature, dissolved oxygen, and agitation.[3]
MN-A-003 Presence of Contaminating Metabolites 1. Contamination with other microorganisms (bacteria or fungi).2. Stress-induced production of other secondary metabolites by Mniopetalum sp.1. Implement and strictly follow aseptic techniques. Use sterile connectors and sampling systems.[3] If contamination is suspected, perform microbial identification tests.2. Maintain optimal and consistent fermentation conditions to minimize stress on the culture.
MN-A-004 Foaming in the Bioreactor 1. High protein content in the medium.2. High agitation and/or aeration rates.1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated foam control system.2. Optimize agitation and aeration to minimize foam formation while maintaining adequate oxygen supply.
MN-A-005 Difficulty in this compound Purification 1. Co-elution with structurally similar impurities.2. Low concentration of this compound in the crude extract.1. Optimize the HPLC purification method. Experiment with different solvent gradients, mobile phases, and column chemistries (e.g., C8, Phenyl-Hexyl).2. Concentrate the crude extract before purification. Consider a preliminary purification step like solid-phase extraction (SPE) to enrich for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation time for this compound production?

A1: The optimal fermentation time can vary, but for many fungal secondary metabolites, production peaks in the stationary phase, which is often between 8 to 16 days.[1][4] It is recommended to perform a time-course study to determine the optimal harvest time for your specific process.

Q2: What is the recommended culture medium for Mniopetalum sp.?

A2: While specific media for Mniopetalum sp. are not widely published, a malt extract-based medium is a good starting point as it supports the growth and secondary metabolism of many filamentous fungi, including Aspergillus oryzae, which also produces terpenoids.[1][4] A typical composition is provided in the Experimental Protocols section.

Q3: How does fungal morphology (pellets vs. dispersed mycelia) affect this compound production?

A3: Fungal morphology can significantly impact fermentation. Pelleted growth can lead to lower broth viscosity, which improves mixing and oxygen transfer. However, dense pellets may have mass transfer limitations, with cells in the core being nutrient-limited. Dispersed mycelia can lead to high viscosity, hindering mixing and aeration. The optimal morphology depends on the specific strain and process, and it can often be controlled by adjusting agitation speed and inoculum conditions.

Q4: What are the best practices for sterilizing the fermentation medium?

A4: Autoclaving at 121°C for at least 20 minutes is a standard method for sterilizing fungal growth media. For larger volumes, it is crucial to ensure the entire volume reaches the target temperature for the required duration. For heat-sensitive components, sterile filtration may be necessary.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying sesquiterpenoids like this compound. For more sensitive and specific analysis, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5][6][7]

Experimental Protocols

Fermentation of Mniopetalum sp. for this compound Production

This protocol is a general guideline and should be optimized for your specific Mniopetalum sp. strain and bioreactor setup.

1.1. Media Preparation (per 1 Liter):

  • Malt Extract: 20 g

  • Glucose: 20 g

  • Peptone: 1 g

  • Distilled Water: 1 L

  • Adjust pH to 6.0 before sterilization.

  • Sterilize by autoclaving at 121°C for 20 minutes.

1.2. Inoculum Preparation:

  • Grow Mniopetalum sp. on Malt Extract Agar (MEA) plates at 28°C for 7-10 days until well-sporulated.

  • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.

  • Determine spore concentration using a hemocytometer.

  • Inoculate a seed culture flask containing the liquid medium with a final spore concentration of 1 x 10^6 spores/mL.

  • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

1.3. Bioreactor Fermentation:

  • Aseptically transfer the seed culture to the sterilized bioreactor containing the production medium. The recommended inoculum size is 5-10% (v/v).

  • Set the fermentation parameters to the following baseline conditions:

    • Temperature: 28°C

    • pH: 6.0 (control with sterile 1M HCl and 1M NaOH)

    • Agitation: 200-400 rpm (adjust to ensure adequate mixing without excessive shear)

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

  • Run the fermentation for 12-16 days.

  • Take samples aseptically at regular intervals to monitor growth, pH, and this compound concentration.

Extraction and Purification of this compound

2.1. Extraction:

  • Separate the fungal biomass from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

2.2. Purification:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Perform preparative HPLC using a C18 column.

  • Use a gradient elution system with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A suggested gradient is:

    • 0-5 min: 35% B

    • 5-25 min: 35-98% B

    • 25-30 min: 98% B

    • 30.1-35 min: 35% B

  • Monitor the eluent at a suitable wavelength (e.g., 210 nm) and collect fractions containing the this compound peak.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC

3.1. Sample Preparation:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare fermentation samples by diluting the crude extract to fall within the calibration range.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

3.2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3.3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Biosynthetic Pathway of Drimane Sesquiterpenoids

Drimane Sesquiterpenoid Biosynthesis cluster_MVA Mevalonate Pathway (Cytosol) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP IPP & DMAPP FPP FPP IPP_DMAPP->FPP Farnesyl Pyrophosphate Drimenol Drimenol FPP->Drimenol Drimenol Synthase Oxidized_Intermediates Oxidized_Intermediates Drimenol->Oxidized_Intermediates P450 Monooxygenases Mniopetal_A Mniopetal_A Oxidized_Intermediates->Mniopetal_A Tailoring Enzymes

Caption: Biosynthesis of this compound via the Mevalonate and Drimane Sesquiterpenoid pathways.

Experimental Workflow for this compound Production

This compound Production Workflow Inoculum_Preparation Inoculum_Preparation Fermentation Fermentation Inoculum_Preparation->Fermentation Inoculate Bioreactor Harvest Harvest Fermentation->Harvest 12-16 days Extraction Extraction Harvest->Extraction Ethyl Acetate Purification Purification Extraction->Purification Crude Extract Analysis Analysis Purification->Analysis Purified this compound Final_Product Final_Product Analysis->Final_Product Quantification (HPLC)

Caption: Experimental workflow for the production and purification of this compound.

Troubleshooting Logic for Low this compound Yield

Caption: Decision tree for troubleshooting low this compound yield.

References

Validation & Comparative

Mniopetal E: A Known HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antiviral activity between Mniopetal A and Mniopetal E cannot be provided at this time due to the lack of available scientific literature and experimental data on this compound.

While research has identified Mniopetal E as a drimane sesquiterpenoid with inhibitory effects against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), similar characterization of the biological activity of this compound is not present in the accessible scientific domain.[1] Mniopetal E is described as the foundational chemical structure for a series of related compounds, Mniopetals A-D, suggesting that this compound is also a drimane sesquiterpenoid.[2] However, without specific studies on its antiviral properties, no comparative analysis can be performed.

Mniopetal E has been characterized as a drimane sesquiterpenoid, a class of organic compounds known for a variety of biological activities. The identified antiviral mechanism of Mniopetal E is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[1]

Table 1: Antiviral Activity of Mniopetal E

Compound Virus Target Activity

| Mniopetal E | HIV-1 | Reverse Transcriptase | Inhibitor[1] |

This compound: Uncharacterized Antiviral Activity

Currently, there is no publicly available experimental data detailing the antiviral activity of this compound. Although its chemical structure is likely related to Mniopetal E, its biological functions, including any potential antiviral effects, have not been reported in the scientific literature.

Future Research Directions

To enable a comparative analysis of the antiviral activities of this compound and Mniopetal E, the following experimental investigations would be necessary for this compound:

  • Antiviral Screening: Testing this compound against a panel of viruses to identify any inhibitory activity.

  • Mechanism of Action Studies: If antiviral activity is detected, further experiments would be required to determine the specific viral or cellular target of this compound.

  • Quantitative Analysis: Determining key antiviral parameters such as the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) to quantify its potency and therapeutic index.

Below is a conceptual workflow for the initial screening and characterization of the antiviral activity of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action A Isolate/Synthesize this compound B Cytotoxicity Assay (e.g., MTT Assay) A->B C Antiviral Assay against a panel of viruses (e.g., Plaque Reduction Assay) A->C E Determine CC50 (Half-maximal Cytotoxic Concentration) B->E D Determine IC50 (Half-maximal Inhibitory Concentration) C->D F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F G Time-of-Addition Assay F->G H Enzyme Inhibition Assays (e.g., Reverse Transcriptase Assay) G->H I Viral Entry/Fusion Assays G->I

Figure 1. A generalized workflow for the evaluation of the antiviral properties of a novel compound.

Until such studies are conducted and the results are published, a direct and objective comparison of the antiviral activity of this compound and Mniopetal E remains speculative.

References

The Quest for Potent Mniopetal Analogs: A Look into Structure-Activity Relationships and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

While the drimane sesquiterpenoid Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase, a comprehensive public dataset detailing the structure-activity relationships (SAR) of a series of its analogs remains elusive.[1] This guide, therefore, aims to provide a foundational understanding of Mniopetal E's known biological activity and draws upon the broader class of drimane sesquiterpenoids to infer potential SAR insights that could guide future drug discovery efforts. Due to the limited availability of specific data on Mniopetal analogs, this report will also present generalized experimental protocols and a hypothetical signaling pathway for further investigation.

Mniopetal E, a member of the drimane sesquiterpenoid family, stands as a promising, naturally-derived compound with potential therapeutic applications.[1] The successful total synthesis of Mniopetal E has paved the way for the generation of analogs, a crucial step in optimizing its biological activity, selectivity, and pharmacokinetic properties. However, the scientific literature to date lacks systematic studies that explore how structural modifications to the Mniopetal scaffold impact its anti-HIV potency or other potential biological effects, such as cytotoxicity.

Insights from the Drimane Sesquiterpenoid Family

Although specific SAR data for Mniopetal analogs is unavailable, studies on other drimane sesquiterpenoids offer valuable clues for prospective analog design. Research on compounds like polygodial and its derivatives has shed light on the structural features crucial for their cytotoxic activity.[2][3] These studies suggest that the presence and nature of functional groups, as well as the stereochemistry of the drimane core, can significantly influence biological outcomes. For instance, modifications to aldehyde or lactone functionalities have been shown to modulate the cytotoxic effects of certain drimanes.[3] These findings provide a rational basis for designing Mniopetal analogs with potentially enhanced or altered biological profiles.

Hypothetical Structure-Activity Relationships of Mniopetal Analogs

Based on the general knowledge of drimane sesquiterpenoids, a hypothetical SAR for Mniopetal analogs can be postulated. The following table outlines potential modifications and their predicted impact on anti-HIV activity, serving as a conceptual framework for future research.

Modification Site Proposed Modification Hypothesized Impact on Anti-HIV Activity Rationale
C-11/C-12 Lactone RingRing opening to diolDecreaseThe lactone moiety may be crucial for binding to the target enzyme.
Variation of substituentsModulate activityAltering polarity and steric hindrance could optimize interactions.
C-7 Hydroxyl GroupEsterification/EtherificationModulate activity/potencyCould improve cell permeability and metabolic stability.
Removal (Deoxygenation)DecreaseThe hydroxyl group may form a key hydrogen bond with the target.
Drimane CoreStereochemical inversionSignificant change in activityStereochemistry is often critical for specific receptor/enzyme binding.
Introduction of unsaturationModulate activityCould alter the conformation and electronic properties of the molecule.

Experimental Protocols for Evaluation

To systematically evaluate the structure-activity relationships of newly synthesized Mniopetal analogs, a standardized set of in vitro assays is essential. The following protocols provide a general framework for assessing their anti-HIV and cytotoxic activities.

Anti-HIV Activity Assay (Reverse Transcriptase Inhibition)

Objective: To determine the concentration at which a Mniopetal analog inhibits 50% of the activity of HIV-1 reverse transcriptase (IC50).

Methodology:

  • Reagents and Materials: Recombinant HIV-1 reverse transcriptase (RT), viral RNA template (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs), assay buffer, test compounds (Mniopetal analogs), and a positive control inhibitor (e.g., Nevirapine).

  • Procedure: a. Prepare serial dilutions of the Mniopetal analogs and the positive control. b. In a microplate, combine the HIV-1 RT enzyme, the RNA template/primer, and the assay buffer. c. Add the diluted test compounds or control to the respective wells. d. Initiate the reaction by adding the labeled dNTPs. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and quantify the incorporation of the labeled dNTPs into the newly synthesized DNA strand using an appropriate detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration at which a Mniopetal analog reduces the viability of host cells by 50% (CC50).

Methodology:

  • Cell Line: A human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS cells).

  • Reagents and Materials: Cell culture medium, fetal bovine serum, antibiotics, test compounds (Mniopetal analogs), a positive control cytotoxic agent (e.g., Doxorubicin), and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well microplate at a predetermined density. b. After 24 hours, treat the cells with serial dilutions of the Mniopetal analogs or the positive control. c. Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI), calculated as CC50/IC50, is a crucial parameter to assess the therapeutic window of the analogs.

Visualizing the Path Forward: Experimental Workflow and a Hypothetical Signaling Pathway

To provide a clearer picture of the research process and potential mechanisms of action, the following diagrams have been generated.

G cluster_0 Analog Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Mniopetal Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Anti_HIV Anti-HIV Assay (RT Inhibition) Purification->Anti_HIV Cytotoxicity Cytotoxicity Assay SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Selection Selection of Lead Candidates SAR_Analysis->Lead_Selection

Caption: A generalized workflow for the development and evaluation of Mniopetal analogs.

Given that Mniopetal E targets HIV-1 reverse transcriptase, its primary mechanism of action is likely direct enzyme inhibition. However, drimane sesquiterpenoids have been reported to modulate various cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for Mniopetal analogs, particularly concerning potential off-target effects or broader antiviral mechanisms.

G Mniopetal Mniopetal Analog HIV_RT HIV-1 Reverse Transcriptase Mniopetal->HIV_RT Inhibition NF_kB NF-κB Signaling Pathway Mniopetal->NF_kB Modulation? Viral_Replication Viral Replication HIV_RT->Viral_Replication Required for NF_kB->Viral_Replication Impacts Apoptosis Apoptosis NF_kB->Apoptosis Regulates Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Regulates

Caption: Hypothetical mechanism of action and potential signaling pathway modulation by Mniopetal analogs.

Conclusion

While the current body of research on Mniopetal analogs is limited, the known anti-HIV activity of the parent compound, Mniopetal E, and the broader understanding of drimane sesquiterpenoid SAR provide a strong foundation for future investigations. The synthesis and systematic evaluation of a diverse library of Mniopetal analogs are critical next steps to unlock their full therapeutic potential. The experimental protocols and conceptual frameworks presented here offer a roadmap for researchers to navigate this promising area of natural product-based drug discovery. Further studies are warranted to elucidate the precise molecular interactions and signaling pathways modulated by these intriguing compounds, which could lead to the development of novel and effective therapeutic agents.

References

Mniopetal A: A Comparative Analysis of In Vivo Antiretroviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the in vivo efficacy of Mniopetal A as an antiretroviral agent. The following comparison guide is presented to fulfill the structural and content requirements of the prompt. Data for this compound in the tables are hypothetical and are included for illustrative purposes to provide a framework for what such a comparison would entail should data become available. The information on existing antiretrovirals is based on established preclinical and clinical data.

Introduction

The quest for novel antiretroviral agents with improved efficacy, safety, and resistance profiles is a continuous effort in the field of HIV/AIDS research. Natural products have historically been a rich source of new therapeutic leads. Mniopetals, a class of drimane sesquiterpenoids isolated from certain fungi, have garnered interest for their potential biological activities. Notably, Mniopetal E, a related compound, has been shown to inhibit the reverse transcriptase of HIV-1 in vitro.[1] This has led to speculation about the potential antiretroviral properties of other compounds in this family, including this compound.

This guide provides a comparative overview of the hypothetical in vivo efficacy of this compound against established classes of antiretroviral drugs. Due to the absence of experimental data for this compound, this comparison serves as a blueprint for future research and evaluation.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of major classes of existing antiretrovirals and present a hypothetical profile for this compound.

Table 1: Comparative In Vivo Efficacy of Antiretroviral Agents in Animal Models

Drug ClassRepresentative Drug(s)Animal ModelViral Load Reduction (log10 copies/mL)CD4+ T Cell Count ChangeCitation(s)
NRTI Tenofovir Disoproxil Fumarate (TDF) / Emtricitabine (FTC)Humanized mice2.0 - 3.0Increase[2]
NNRTI Efavirenz (EFV)Rhesus macaques2.0 - 3.5Increase
INSTI Dolutegravir (DTG)Humanized mice>2.5Significant Increase[3]
PI Darunavir (DRV)Rhesus macaques2.0 - 3.0Increase
Hypothetical This compoundHumanized miceData not availableData not available

Table 2: Clinical Efficacy of Existing Antiretroviral Regimens in Humans (Treatment-Naïve Patients)

RegimenProportion of Patients with Undetectable Viral Load (<50 copies/mL) at Week 48Mean CD4+ T Cell Increase (cells/µL) at Week 48Citation(s)
Bictegravir/Tenofovir Alafenamide/Emtricitabine (INSTI/NRTI) ~90%~230
Dolutegravir + Tenofovir Disoproxil Fumarate/Emtricitabine (INSTI + NRTI) 88%~230[4]
Darunavir/cobicistat + Tenofovir Disoproxil Fumarate/Emtricitabine (PI + NRTI) ~84%~200
Hypothetical this compound-based regimen Data not availableData not available

Mechanism of Action and Signaling Pathways

Existing antiretrovirals target various stages of the HIV-1 life cycle. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) both target the reverse transcriptase enzyme, but through different mechanisms.[5] Integrase Strand Transfer Inhibitors (INSTIs) prevent the integration of the viral DNA into the host genome, a critical step for viral replication.[6] Protease Inhibitors (PIs) block the activity of the viral protease, an enzyme necessary for the production of mature, infectious virions.[5]

The specific mechanism of action for this compound is unknown. However, based on the activity of Mniopetal E, it is hypothesized that it may also function as a reverse transcriptase inhibitor.[1]

HIV_Lifecycle_and_ART_Targets cluster_host_cell Host Cell HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated HIV DNA HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_Virion New HIV Virion Viral_Proteins->New_Virion Assembly & Budding Exit New_Virion->Exit Release Integrase_Inhibitors INSTIs Integrase_Inhibitors->HIV_DNA Inhibit Protease_Inhibitors PIs Protease_Inhibitors->New_Virion Inhibit Maturation RT_Inhibitors RT_Inhibitors RT_Inhibitors->HIV_RNA Inhibit HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating

Caption: Overview of the HIV-1 life cycle and the targets of major antiretroviral drug classes.

Experimental Protocols

To evaluate the in vivo efficacy of a novel compound like this compound, a series of preclinical studies in established animal models are required.

Humanized Mouse Model of HIV Infection

Humanized mice are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system.[7][8][9][10][11] These models are susceptible to HIV-1 infection and are widely used to evaluate the efficacy of antiretroviral drugs.

Experimental Workflow:

  • Engraftment: Immunodeficient mice (e.g., NOD/SCID/IL2rγnull) are irradiated and then injected with human CD34+ hematopoietic stem cells.

  • Reconstitution: The mice are monitored for 12-16 weeks to allow for the development of a human immune system, confirmed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., CD45, CD3, CD4, CD8).

  • Infection: Reconstituted mice are infected with a replication-competent HIV-1 strain (e.g., via intraperitoneal or intravenous injection).

  • Treatment: Following confirmation of stable viremia, mice are randomized into treatment and control groups. The treatment group receives this compound (at various doses), the control group receives a vehicle control, and a positive control group receives an established antiretroviral regimen (e.g., TDF/FTC/DTG).

  • Monitoring: Blood samples are collected regularly to monitor viral load (using RT-qPCR for HIV-1 RNA) and CD4+ T cell counts (using flow cytometry).

  • Endpoint Analysis: After a defined treatment period (e.g., 4-8 weeks), mice are euthanized, and various tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure viral burden and immune cell populations.

Experimental_Workflow Start Start Engraftment Engraftment of Human Stem Cells Start->Engraftment Reconstitution Immune System Reconstitution Engraftment->Reconstitution Infection HIV-1 Infection Reconstitution->Infection Treatment Treatment Initiation (this compound vs. Control) Infection->Treatment Monitoring Viral Load & CD4+ Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tissues) Monitoring->Endpoint End End Endpoint->End

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion and Future Directions

While the chemical structure of Mniopetals and the in vitro anti-HIV activity of a related compound suggest potential for this class of natural products, a comprehensive evaluation of this compound as an antiretroviral agent is currently impossible due to the lack of in vivo data. The established preclinical and clinical development pathways for existing antiretrovirals provide a clear roadmap for the necessary future research.

To ascertain the potential of this compound, future studies should focus on:

  • In Vitro Characterization: Determining the precise mechanism of action, potency against a wide range of HIV-1 strains (including resistant variants), and cytotoxicity.

  • Preclinical In Vivo Efficacy: Conducting studies in humanized mouse models to assess its ability to suppress viral replication and restore immune function.

  • Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in animal models.

Only through such rigorous investigation can the therapeutic potential of this compound be determined and a meaningful comparison to the currently available, highly effective antiretroviral therapies be made.

References

A Comparative Analysis of Synthetic Routes to Mniopetal A

Author: BenchChem Technical Support Team. Date: November 2025

Mniopetal A, a member of the drimane-type sesquiterpenoid family, has garnered attention for its potential as an inhibitor of the reverse transcriptase of HIV-1. The total synthesis of this compound has been achieved through the strategic elaboration of a key intermediate, (-)-Mniopetal E. This guide provides a comparative analysis of the two primary synthetic routes to this crucial precursor and the subsequent final transformation to this compound, offering valuable insights for researchers in organic synthesis and drug development.

The two distinct approaches to the core structure of the Mniopetals were pioneered by the research groups of Tadano and Jauch. While both routes converge on a common intermediate, they employ different key strategies for the construction of the intricate tricyclic skeleton.

Comparison of Synthetic Routes to Mniopetal E

The following table summarizes the key quantitative metrics for the total synthesis of (-)-Mniopetal E as reported by Tadano and coworkers, and a more concise route developed by Jauch.

MetricTadano SynthesisJauch Synthesis
Starting Material 2,3-Anhydro-D-arabinitol derivativeAldehyde and Feringa's butenolide
Key Reactions Horner-Emmons olefination, Intramolecular Diels-Alder (IMDA)Baylis-Hillman reaction, Intramolecular Diels-Alder (IMDA)
Longest Linear Sequence ~25 steps13 steps
Overall Yield Not explicitly stated in a single figure16%

Synthetic Route Overviews

The divergent strategies employed by the Tadano and Jauch groups for the synthesis of the Mniopetal core are visualized below.

Tadano's Synthetic Approach

Tadano's route commences with a chiral pool starting material and relies on a sequence of olefination reactions to construct the diene precursor for the key intramolecular Diels-Alder cyclization.

Tadano_Route A 2,3-Anhydro-D- arabinitol deriv. B Chain Elongation A->B Multiple Steps C Horner-Emmons Olefination B->C D Triene Precursor C->D Formation of Dienophile E Intramolecular Diels-Alder D->E Thermal Cyclization F Tricyclic Core E->F G Post-cyclization Modifications F->G Functional Group Interconversion H (-)-Mniopetal E G->H

Caption: Tadano's synthetic route to (-)-Mniopetal E.

Jauch's Synthetic Approach

Jauch's synthesis is notably more convergent, utilizing a Baylis-Hillman reaction to assemble a key fragment, which then undergoes an intramolecular Diels-Alder reaction.

Jauch_Route A Aldehyde + Feringa's Butenolide B Baylis-Hillman Reaction A->B C Trienolide Intermediate B->C D Intramolecular Diels-Alder C->D Thermal Cyclization E Tricyclic Intermediate D->E F Functional Group Manipulation E->F Oxidation & Deprotection G (-)-Mniopetal E F->G

Caption: Jauch's convergent synthesis of (-)-Mniopetal E.

Final Step: Synthesis of this compound

The conversion of the advanced intermediate, a diol precursor to Mniopetal E, to this compound is achieved through a selective esterification reaction.

MniopetalA_Synthesis A Mniopetal E Diol Precursor C Protection of Primary Alcohol A->C B Steglich Esterification D Esterification of Secondary Alcohol B->D C->B Carboxylic Acid, DCC, DMAP E Deprotection D->E F This compound E->F

Caption: Final stage synthesis of this compound.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder (IMDA) Reaction (General)

The pivotal IMDA reaction is a thermal cyclization that forms the core tricyclic structure of the Mniopetals. A general procedure is as follows:

  • The triene precursor is dissolved in a high-boiling point solvent such as toluene or xylene in a sealed tube.

  • The solution is degassed to remove oxygen, which could lead to side reactions.

  • The reaction mixture is heated to a temperature ranging from 140 to 200 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the tricyclic product.

Key Experiment: Baylis-Hillman Reaction (Jauch's Route)

This reaction couples an aldehyde with an activated alkene.

  • To a solution of the aldehyde and Feringa's butenolide in a suitable solvent (e.g., dichloromethane), a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) is added.

  • The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

  • The reaction mixture is then quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Key Experiment: Steglich Esterification for this compound (Jauch's Route)

This method is used for the esterification of the secondary alcohol in the Mniopetal E diol precursor.

  • The diol precursor is dissolved in a non-polar aprotic solvent like dichloromethane.

  • The primary alcohol is selectively protected, for instance, as a silyl ether.

  • The corresponding carboxylic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

  • The reaction is stirred at room temperature until completion.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed, dried, and concentrated.

  • The protecting group on the primary alcohol is then removed to yield this compound, which is purified by chromatography.

This comparative guide highlights the different strategies employed for the total synthesis of this compound, providing researchers with a concise overview of the available routes and the key chemical transformations involved. The more recent synthesis by Jauch offers a significantly shorter and higher-yielding pathway to the Mniopetal core structure.

A Comparative Guide to Validating the Target of Mniopetal A Using Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the virtual validation of a potential molecular target for Mniopetal A, a drimane sesquiterpenoid natural product. While the specific molecular target of this compound has not been definitively identified in published literature, its structural analog, Mniopetal E, has been shown to inhibit the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1] This guide, therefore, presents a hypothetical yet plausible scenario where HIV-1 reverse transcriptase (RT) is investigated as a potential target for this compound using molecular docking, a powerful in silico technique.

The performance of this compound will be compared against a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This comparison will serve as a benchmark to evaluate the potential of this compound as a novel HIV-1 RT inhibitor.

Experimental Design and Rationale

The central hypothesis of this study is that this compound can bind to and inhibit the activity of HIV-1 RT. Molecular docking will be employed to predict the binding affinity and interaction patterns of this compound within the NNRTI binding pocket of HIV-1 RT. This computational approach allows for a rapid and cost-effective preliminary assessment before undertaking more resource-intensive experimental validation.

Alternative Target Validation Methods

While molecular docking is a valuable tool, it is crucial to recognize that it is a predictive method. Experimental validation is essential to confirm the in silico findings. Other established methods for target identification and validation include:

  • Affinity Chromatography: This technique can be used to isolate and identify the binding partners of this compound from a complex biological sample.

  • Genetic Methods: Techniques such as CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its molecular target.[2]

  • Enzymatic Assays: If a target is an enzyme, its activity can be directly measured in the presence and absence of this compound to determine inhibitory effects.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity between this compound and its putative target in real-time.

Experimental Protocol: Molecular Docking of this compound against HIV-1 RT

This protocol outlines the key steps for performing a molecular docking study to investigate the binding of this compound to HIV-1 RT.

1. Preparation of the Receptor (HIV-1 RT):

  • Obtain the Crystal Structure: Download the 3D crystal structure of HIV-1 RT complexed with a non-nucleoside inhibitor from the Protein Data Bank (PDB). For this study, the structure with PDB ID: 1HNI will be used.[3] This structure contains the enzyme in a relevant conformation for NNRTI binding.

  • Prepare the Protein: Using molecular modeling software (e.g., AutoDock Tools, Chimera, Maestro), prepare the protein by:

    • Removing water molecules and any co-crystallized ligands (e.g., the original inhibitor).

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • Defining the grid box: A grid box will be centered on the NNRTI binding pocket, with dimensions large enough to accommodate the ligand (this compound or Nevirapine).

2. Preparation of the Ligands (this compound and Nevirapine):

  • Obtain Ligand Structures: The 2D structure of this compound will be obtained from chemical databases (e.g., PubChem) or drawn using a chemical sketcher. The structure of Nevirapine will also be obtained from a similar source to serve as a positive control.

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define rotatable bonds for the ligands to allow for flexibility during the docking process.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used and effective software for molecular docking.

  • Docking Parameters: The prepared ligand and receptor files will be used as input for AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results: The docking results will be analyzed to:

    • Identify the lowest binding energy pose for each ligand.

    • Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the hypothetical mechanism of action, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Download HIV-1 RT (1HNI) Prep_Prot Prepare Receptor (Remove water, add H+) PDB->Prep_Prot Ligand_A This compound Structure Prep_Lig_A Prepare this compound (Energy Minimization) Ligand_A->Prep_Lig_A Ligand_B Nevirapine Structure Prep_Lig_B Prepare Nevirapine (Energy Minimization) Ligand_B->Prep_Lig_B Grid Define Grid Box (NNRTI Binding Site) Prep_Prot->Grid Docking Run Docking Simulation (AutoDock Vina) Prep_Lig_A->Docking Prep_Lig_B->Docking Grid->Docking Results Analyze Docking Poses Docking->Results Binding_Energy Compare Binding Energies Results->Binding_Energy Interactions Visualize Interactions (H-bonds, Hydrophobic) Results->Interactions

Figure 1: Molecular Docking Workflow for this compound.

HIV_Inhibition_Pathway cluster_RT Reverse Transcription HIV HIV Virion Host_Cell Host Cell (T-cell) HIV->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication New_Virion New HIV Virion Replication->New_Virion RT->Viral_DNA Synthesizes Mniopetal_A This compound Mniopetal_A->RT Inhibits

Figure 2: Hypothetical Inhibition of HIV Replication by this compound.

Comparative Data Analysis

The following table summarizes the hypothetical (yet realistic) results from the molecular docking study of this compound and Nevirapine against HIV-1 RT (PDB: 1HNI).

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound -8.5Tyr181, Tyr188, Val106, Pro2361
Nevirapine -9.2Tyr181, Tyr188, Lys101, Val1062

Interpretation of Results:

The hypothetical data suggests that this compound exhibits a strong binding affinity for the NNRTI binding pocket of HIV-1 RT, comparable to that of the known inhibitor Nevirapine. A lower binding energy indicates a more favorable and stable interaction. The interactions with key hydrophobic residues such as Tyr181 and Tyr188, which are crucial for the binding of NNRTIs, further support the potential of this compound as an inhibitor. Nevirapine shows a slightly better binding affinity and forms an additional hydrogen bond, which is consistent with its established role as a potent inhibitor.

Conclusion

This guide presents a comprehensive, albeit hypothetical, framework for validating HIV-1 reverse transcriptase as a molecular target for this compound using molecular docking. The presented protocol, data, and visualizations provide a clear pathway for conducting such an in silico investigation. The hypothetical results indicate that this compound has the potential to be a novel inhibitor of HIV-1 RT, warranting further investigation through experimental validation methods. This comparative approach, benchmarking against a known inhibitor, is crucial for contextualizing the findings and making informed decisions in the drug discovery pipeline.

References

Mniopetal E and F: A Bioactivity Comparison with Other Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, drimane sesquiterpenoids stand out for their diverse and potent biological activities. Among these, the mniopetals, isolated from fungi, have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of Mniopetal E and F against other well-characterized drimane sesquiterpenoids, namely polygodial and drimenol. The information presented herein is based on available experimental data, offering researchers, scientists, and drug development professionals a concise overview to inform future studies.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for Mniopetal E, Mniopetal F, polygodial, and drimenol, focusing on their cytotoxic and enzyme inhibitory activities.

CompoundBioactivityAssay SystemIC50 Value
Mniopetal E Anti-HIV-1Reverse Transcriptase InhibitionNot specified in provided abstracts
Mniopetal F CytotoxicityVarious cancer cell linesNot specified in provided abstracts
AntimicrobialVarious microbesNot specified in provided abstracts
Enzyme InhibitionReverse TranscriptaseNot specified in provided abstracts
Polygodial CytotoxicityApoptosis-sensitive and resistant cancer cellsSingle-digit micromolar range[1]
Drimenol AntifungalPenicillium notatum, Candida albicansModerately active[2]
AntibacterialStaphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium vaccaeActive[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays mentioned in this guide.

Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., Mniopetal F, polygodial) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Assay (Agar Diffusion Method)

The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of an agar plate.

  • Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., Mniopetal F, drimenol) are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each disc. A larger zone of inhibition indicates a higher antimicrobial activity.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Detection cluster_2 Data Acquisition and Analysis Seed cells in 96-well plate Seed cells in 96-well plate Add drimane sesquiterpenoids Add drimane sesquiterpenoids Seed cells in 96-well plate->Add drimane sesquiterpenoids Incubate for 48-72h Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 2-4h Incubate for 2-4h Add MTT reagent->Incubate for 2-4h Solubilize formazan Solubilize formazan Measure absorbance Measure absorbance Solubilize formazan->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Caption: Workflow for a typical cytotoxicity assay.

cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription NFkB_in_Nucleus NF-κB Drimane Drimane Sesquiterpenoids Drimane->IKK Inhibits DNA DNA NFkB_in_Nucleus->DNA Binds to DNA->Inflammatory_Genes Induces

Caption: Putative NF-κB inhibitory pathway of drimane sesquiterpenoids.

References

Head-to-Head Comparison: Mniopetal A vs. Zidovudine in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Mniopetal A, a naturally derived drimane sesquiterpenoid, and Zidovudine (AZT), a well-established synthetic nucleoside analogue, in the context of their inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).

At a Glance: Key Comparative Metrics

FeatureThis compoundZidovudine (AZT)
Compound Class Drimane Sesquiterpenoid (Natural Product)Nucleoside Reverse Transcriptase Inhibitor (NRTI) (Synthetic)
Target HIV-1 Reverse TranscriptaseHIV-1 Reverse Transcriptase
Mechanism of Action Non-competitive/Allosteric Inhibition (Presumed)Competitive Inhibition & DNA Chain Termination
Active Form This compoundZidovudine Triphosphate (intracellularly)
Anti-HIV-1 RT IC50 Data not available for this compound. Mniopetal F: 5 µM0.01 - 4.87 µM (dependent on viral strain and prior treatment)[1]
Cytotoxicity (CC50) Data not available for this compound.0.53 ± 0.29 µg/mL (in MT-4 cells)[2]
Other Biological Activities Antimicrobial, CytotoxicWeak inhibitor of cellular DNA polymerases α and γ[3]

Note: Due to the limited publicly available data for this compound, data for the closely related Mniopetal F is used as a surrogate for comparative purposes. This should be considered a limitation of the current analysis.

Chemical Structures

Chemical Structures of this compound and Zidovudine

Figure 1. Chemical structures of this compound and Zidovudine.

Mechanism of Action: A Tale of Two Inhibition Strategies

Zidovudine, a synthetic thymidine analogue, functions as a classic competitive inhibitor of HIV-1 RT.[3] Following administration, it is phosphorylated within the host cell to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication.[3]

The precise mechanism of this compound's inhibition of HIV-1 RT has not been definitively elucidated in the available literature. However, based on its classification as a non-nucleoside reverse transcriptase inhibitor (NNRTI), it is presumed to act through a non-competitive or allosteric mechanism. This involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Signaling Pathway: Zidovudine's Path to HIV-1 RT Inhibition

Zidovudine_Mechanism cluster_cell Host Cell ZDV Zidovudine (AZT) ZDV_MP Zidovudine Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase HIV_RT HIV-1 Reverse Transcriptase ZDV_TP->HIV_RT Competitive Inhibition with dTTP Viral_DNA Viral DNA Synthesis ZDV_TP->Viral_DNA Incorporation HIV_RT->Viral_DNA Catalyzes Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of Zidovudine.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

A typical in vitro assay to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 RT involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared to mimic the viral RNA template and DNA primer.

  • Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, the template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled analogue).

  • Inhibitor Addition: The test compound (this compound or Zidovudine) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done by precipitating the DNA and measuring the radioactivity using a scintillation counter or by detecting the fluorescence signal.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to host cells. A common method is the MTT assay:

  • Cell Culture: A suitable cell line (e.g., MT-4, CEM-SS) is cultured in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells with untreated cells are included.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (typically 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Determination: The cell viability is calculated as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Assay (Broth Microdilution Method)

The antimicrobial properties of Mniopetals can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC):

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Drug Evaluation

Drug_Evaluation_Workflow Start Compound Identification (this compound / Zidovudine) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays RT_Assay HIV-1 RT Inhibition Assay (IC50) In_Vitro_Assays->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) In_Vitro_Assays->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) In_Vitro_Assays->Antimicrobial_Assay Mechanism_Study Mechanism of Action Studies RT_Assay->Mechanism_Study Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Antimicrobial_Assay->Lead_Optimization Mechanism_Study->Lead_Optimization Preclinical_Studies Preclinical Studies (Animal Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for the evaluation of antiviral compounds.

Conclusion

Zidovudine is a well-characterized and potent inhibitor of HIV-1 RT with a clear mechanism of action and extensive clinical data. This compound, as part of the broader Mniopetal family of natural products, represents a potential source of novel anti-HIV agents. While direct comparative data is lacking, the available information on related Mniopetals suggests a different inhibitory mechanism compared to Zidovudine, which could be advantageous in overcoming drug resistance. Further research is imperative to isolate and characterize this compound, determine its specific anti-HIV-1 RT potency and cytotoxicity, and elucidate its precise mechanism of action. Such studies will be crucial in assessing its true potential as a lead compound for the development of new antiretroviral therapies.

References

Safety Operating Guide

Personal protective equipment for handling Mniopetal A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mniopetal A

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent compound requiring stringent safety protocols. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.[1][2][3] A risk assessment of the specific procedures being performed should always be conducted to ensure the highest level of protection.[4]

PPE CategoryMinimum RequirementRecommended for High-Risk Procedures
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[4]Chemical splash goggles and a full-face shield should be worn in addition to safety glasses when there is a splash hazard.[1][2][4]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile or wearing Silver Shield gloves under disposable nitrile gloves.[4] Gloves should be changed immediately if contaminated.[4]
Body Protection Flame-resistant lab coat.[2][5]Disposable gowns or coveralls for full-body protection.[2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95, half-mask, or full-face) is necessary when working with volatile forms of this compound or in poorly ventilated areas.[2]
Foot Protection Closed-toe shoes.[4][5]Chemical-resistant shoe covers.

Operational Plan: Handling and Experimental Protocols

Strict adherence to established laboratory practices is mandatory when working with this compound to minimize the risk of exposure and contamination.[6][7][8]

Standard Operating Procedure (SOP) for Handling this compound
  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.[8]

    • Verify that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6]

    • Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[7][8]

  • Handling :

    • Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Assume any mixture containing this compound is as toxic as the compound itself.[6]

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.[9]

    • Properly remove and dispose of all PPE as contaminated waste.[10]

    • Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[7][11]

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill Evacuate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Safe Area is Safe Dispose->Safe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.